CC214-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C20H25N5O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
2-[6-(2-hydroxypropan-2-yl)-3-pyridinyl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
InChI 键 |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
CC214-2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC214-2, also known as sapanisertib (B612132) and TAK-228, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. By targeting the kinase domain of mTOR, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming the limitations of earlier allosteric mTORC1 inhibitors like rapamycin. This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed experimental protocols for its evaluation.
Introduction
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] Rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This incomplete inhibition can lead to a feedback activation of AKT signaling via mTORC2, potentially limiting the therapeutic efficacy of rapalogs.[2]
This compound was developed as a second-generation mTOR inhibitor to address this limitation. As an ATP-competitive inhibitor, it directly targets the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[2] This dual inhibition results in the suppression of downstream effectors of both complexes, leading to more potent and sustained anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action
This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central component of both mTORC1 and mTORC2.
Inhibition of mTORC1 Signaling
Inhibition of mTORC1 by this compound leads to the dephosphorylation of its key downstream substrates, including:
-
Ribosomal protein S6 kinase (S6K): Inhibition of S6K phosphorylation (e.g., at Ser235/236) leads to a decrease in protein synthesis and cell size.
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Inhibition of 4E-BP1 phosphorylation allows it to bind to and inhibit the translation initiation factor eIF4E, thereby suppressing the translation of key proteins required for cell growth and proliferation.
Inhibition of mTORC2 Signaling
Inhibition of mTORC2 by this compound results in the reduced phosphorylation of its primary substrate:
-
AKT: Specifically, this compound prevents the phosphorylation of AKT at Serine 473 (Ser473), a key event for its full activation. Inhibition of AKT activation leads to decreased cell survival and proliferation.
By simultaneously inhibiting both mTORC1 and mTORC2, this compound provides a more comprehensive blockade of the mTOR pathway compared to mTORC1-selective inhibitors.
Quantitative Data
The following tables summarize the available quantitative data for CC214-1 and this compound, providing a basis for experimental design and data interpretation.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| CC214-1 | mTOR | Biochemical | 2 | - | [[“]] |
| CC214-1 | Cell Proliferation | Cellular | ~500 | U87EGFRvIII | [4] |
| TAK-228 | Cell Proliferation | Cellular | 24.3 | CAL-29 | [5] |
Table 2: Kinase Selectivity Profile
While a comprehensive quantitative selectivity panel for this compound against the PI3K isoforms is not publicly available, it has been reported to be a highly selective mTOR inhibitor with significantly less potency against PI3Kα.[6] The development of isoform-specific PI3K inhibitors is an active area of research, and their selectivity profiles are crucial for minimizing off-target effects.[6][7][8][9]
Table 3: Preclinical Pharmacokinetics of Sapanisertib (TAK-228)
Detailed preclinical pharmacokinetic parameters for sapanisertib in mice are not consistently reported across public literature. However, clinical studies in East Asian patients with advanced nonhematological malignancies have provided some pharmacokinetic data.
| Parameter | Value | Population | Dosing | Reference |
| Tₘₐₓ (h) | ~0.5 - 2.6 | Human | Single dose | [1] |
| t₁/₂ (h) | ~5.9 - 7.6 | Human | Single dose | [1] |
Note: These are clinical data and may not directly translate to preclinical mouse models.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro mTOR Kinase Assay
This protocol describes a general method for measuring the kinase activity of mTOR in vitro, which can be adapted to assess the inhibitory potential of this compound.
References
- 1. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform selective phosphoinositide 3-kinase gamma and delta inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CC-214-2: A Potent and Selective mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-214-2 is a novel, orally bioavailable, and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. Developed through a core modification of a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one series, CC-214-2 demonstrates potent and ATP-competitive inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to the suppression of downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. Preclinical studies have highlighted its anti-tumor activity, particularly in prostate cancer models, with a favorable selectivity profile against phosphoinositide 3-kinase (PI3K) isoforms. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CC-214-2, including detailed experimental protocols and key quantitative data.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes and is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which play pivotal but different roles in cell growth and survival. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This limitation can lead to feedback activation of AKT signaling, potentially compromising their anti-tumor efficacy.
The development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of the enzyme offers a more complete blockade of mTOR signaling by inhibiting both mTORC1 and mTORC2. CC-214-2 emerged from a focused drug discovery program aimed at identifying potent and selective dual mTORC1/mTORC2 inhibitors with desirable pharmacological properties for oral administration.
Discovery and Lead Optimization
CC-214-2 was identified through a systematic core modification of an initial series of 3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one compounds. The lead optimization process focused on enhancing mTOR kinase inhibitory potency, improving selectivity over the structurally related PI3K family of lipid kinases, and optimizing pharmacokinetic properties to achieve oral bioavailability and in vivo efficacy. This effort led to the identification of CC-214-2 as a clinical candidate.[1]
Mechanism of Action
CC-214-2 exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, thereby blocking the signaling of both mTORC1 and mTORC2 complexes.
Inhibition of mTORC1 Signaling
By inhibiting mTORC1, CC-214-2 prevents the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of S6K and 4E-BP1 leads to a reduction in protein synthesis and cell growth. The phosphorylation status of S6 ribosomal protein (pS6), a downstream target of S6K, is a commonly used biomarker for mTORC1 activity.
Inhibition of mTORC2 Signaling
CC-214-2 also inhibits mTORC2, which is responsible for the phosphorylation and full activation of AKT at serine 473 (S473). By blocking this phosphorylation event, CC-214-2 disrupts a key pro-survival signal in cancer cells. The phosphorylation of AKT at S473 (pAktS473) serves as a direct biomarker for mTORC2 activity.
References
CC214-2: A Deep Dive into its Selectivity for mTOR Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CC214-2, a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. This document summarizes key quantitative data, details the experimental methodologies for assessing selectivity, and visualizes relevant biological pathways and workflows.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit the kinase activity of mTORC2. This has led to the development of second-generation mTOR kinase inhibitors (TORKi), which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
This compound is a novel, orally bioavailable, and selective TORKi.[1] It has been shown to effectively suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling, leading to anti-tumor activity in various preclinical models, including glioblastoma.[2][3][4] Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential off-target effects.
Quantitative Selectivity Profile
A comprehensive analysis of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. This is typically achieved through kinome scanning, where the compound is tested against a large panel of kinases. While specific kinome scan data for this compound is not publicly available, data from a similar selective mTOR kinase inhibitor, Torin1, can be used as a representative example to illustrate the expected selectivity profile.
Table 1: Representative Kinase Selectivity Profile of a Selective mTOR Inhibitor (Torin1)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 3 | 1 |
| PI3Kα | 1,800 | 600 |
| PI3Kβ | >10,000 | >3,333 |
| PI3Kδ | >10,000 | >3,333 |
| PI3Kγ | >10,000 | >3,333 |
| DNA-PK | 1,000 | 333 |
| ATM | 600 | 200 |
| ATR | >10,000 | >3,333 |
| p70S6K | >10,000 | >3,333 |
| Akt1 | >10,000 | >3,333 |
Data presented for Torin1 as a representative selective mTOR kinase inhibitor.[5]
Qualitative statements from publications indicate that this compound possesses excellent selectivity for mTOR over the related PI3Kα lipid kinase.[1]
Experimental Protocols
The selectivity of mTOR kinase inhibitors like this compound is determined through a combination of biochemical and cellular assays.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the kinase activity of purified or immunoprecipitated mTOR.
1. In Vitro Kinase Assay using Immunoprecipitated mTORC1 and mTORC2:
-
Objective: To determine the IC50 value of the inhibitor against mTORC1 and mTORC2 complexes.
-
Cell Lysis: HeLa or HEK293T cells are lysed in a CHAPS-based buffer.
-
Immunoprecipitation: mTORC1 and mTORC2 are separately immunoprecipitated from the cell lysate using antibodies specific for their unique components (e.g., anti-Raptor for mTORC1 and anti-Rictor for mTORC2) coupled to protein A/G-agarose beads.
-
Kinase Reaction: The immunoprecipitated complexes on beads are incubated with a kinase reaction buffer containing ATP and a specific substrate.
-
For mTORC1, a common substrate is recombinant, inactive p70 S6 Kinase (S6K1).
-
For mTORC2, a common substrate is recombinant, inactive Akt1.
-
-
Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is measured. This is typically done by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K (Thr389) for mTORC1 and anti-phospho-Akt (Ser473) for mTORC2).
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the data is used to calculate the IC50 value of the inhibitor.
2. KINOMEscan™ Profiling (Competition Binding Assay):
-
Objective: To assess the selectivity of the inhibitor against a large panel of human kinases.
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Methodology:
-
A DNA-tagged kinase is pre-incubated with the test compound at a fixed concentration (e.g., 1 µM).
-
The kinase-compound mixture is then added to wells containing the immobilized ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
-
-
Data Interpretation: A low amount of bound kinase indicates strong competition from the test compound. The results are often expressed as a percentage of the DMSO control, where a lower percentage signifies stronger binding.
Cellular Assays
These assays assess the inhibitor's ability to block mTOR signaling within a cellular context.
Western Blot Analysis of Downstream mTORC1 and mTORC2 Substrates:
-
Objective: To confirm the inhibition of mTORC1 and mTORC2 activity in cells by measuring the phosphorylation status of their respective downstream targets.
-
Cell Treatment: Cancer cell lines (e.g., PC3 prostate cancer or U87 glioblastoma) are treated with a dose-range of the inhibitor for a specified time.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for:
-
Phospho-S6 ribosomal protein (Ser235/236) or Phospho-4E-BP1 (Thr37/46) to assess mTORC1 inhibition.
-
Phospho-Akt (Ser473) to assess mTORC2 inhibition.
-
Total S6, 4E-BP1, and Akt as loading controls.
-
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: The band intensities are quantified to determine the concentration-dependent inhibition of substrate phosphorylation.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of this compound.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for determining the IC50 of this compound using an in vitro biochemical kinase assay.
Experimental Workflow: Cellular Western Blot Assay
Caption: Workflow for assessing the cellular activity of this compound by Western blot analysis.
Conclusion
This compound is a selective, ATP-competitive mTOR kinase inhibitor that effectively targets both mTORC1 and mTORC2. Its selectivity is a key attribute that contributes to its potent anti-tumor activity. While comprehensive, public kinome-wide selectivity data for this compound is not available, the established methodologies of biochemical and cellular assays provide a robust framework for its characterization. The representative data from similar selective mTOR inhibitors, such as Torin1, highlight the expected high degree of selectivity for mTOR over other kinases, particularly within the PI3K family. This selectivity profile underscores the potential of this compound as a targeted therapeutic agent in cancers with a dysregulated mTOR pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacological Profile of CC214-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. Developed as a second-generation mTOR inhibitor, this compound distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain directly. This allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity, particularly in models of glioblastoma and prostate cancer, highlighting its potential as a therapeutic agent. This guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of mTOR kinase activity. Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR.[4] This leads to the suppression of both mTORC1 and mTORC2 signaling pathways.[1][3]
mTORC1 Inhibition: By inhibiting mTORC1, this compound disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.[1]
mTORC2 Inhibition: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (pAktS473), a critical event for full Akt activation.[1] This disrupts pro-survival signaling pathways.
The dual inhibition of mTORC1 and mTORC2 by this compound results in a more complete shutdown of mTOR-mediated signaling compared to rapamycin and its analogs.
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijbs.com [ijbs.com]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Contrasting Mechanisms and Applications of CC214-2 and First-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of extracellular and intracellular signals to govern fundamental cellular processes, including growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a frequent event in a variety of human pathologies, most notably cancer, which has rendered it a prime therapeutic target. The evolution of mTOR inhibitors has seen a transition from the first-generation allosteric inhibitors, such as rapamycin and its analogs (rapalogs), to the second-generation of ATP-competitive mTOR kinase inhibitors. This guide provides a comprehensive technical comparison of a prominent second-generation inhibitor, CC214-2, and the first-generation rapalogs. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental methodologies employed to elucidate their differential effects, providing a robust resource for the scientific community engaged in mTOR-related research and drug development.
Introduction: The mTOR Signaling Axis and the Advent of its Inhibitors
The mTOR protein kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are distinguished by their unique protein components, upstream regulators, downstream substrates, and sensitivity to inhibitors.
-
mTORC1 , which includes the regulatory-associated protein of mTOR (Raptor), is a central regulator of cell growth and proliferation. It is activated by a plethora of stimuli, including growth factors, amino acids, and cellular energy status. Key downstream effectors of mTORC1 include the S6 kinases (S6K1/2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs), which collectively promote protein synthesis and cell cycle progression.
-
mTORC2 , containing the rapamycin-insensitive companion of mTOR (Rictor), plays a crucial role in cell survival, metabolism, and cytoskeletal organization. A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.
The discovery of rapamycin as a natural product with potent immunosuppressive and antiproliferative properties led to its identification as an mTOR inhibitor. Rapamycin and its derivatives, including everolimus (B549166) and temsirolimus, represent the first generation of mTOR inhibitors. While clinically valuable in certain contexts, their mechanism of action imparts limitations, which spurred the development of second-generation, ATP-competitive inhibitors like this compound, designed to overcome the shortcomings of their predecessors.
A Tale of Two Mechanisms: Allosteric versus Catalytic Inhibition
The fundamental distinction between this compound and first-generation mTOR inhibitors lies in their mode of binding to the mTOR kinase and the subsequent functional consequences.
First-Generation mTOR Inhibitors (Rapalogs):
Rapamycin and its analogs are allosteric inhibitors of mTORC1.[1] Their mechanism involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, which is adjacent to the kinase domain.[2] This ternary complex formation does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its substrates within the mTORC1 complex.[3]
A critical limitation of rapalogs is their incomplete inhibition of mTORC1 signaling. While they effectively block the phosphorylation of S6K1, their effect on 4E-BP1 phosphorylation is often partial and cell-type dependent.[4][5] Furthermore, rapalogs do not acutely inhibit mTORC2, and prolonged treatment can, in some instances, disrupt mTORC2 assembly and signaling.[6] The inhibition of the S6K1-mediated negative feedback loop can also lead to the paradoxical activation of the upstream PI3K/Akt pathway, which can promote cell survival and limit the therapeutic efficacy of these agents.[5]
This compound: A Second-Generation ATP-Competitive mTOR Kinase Inhibitor:
In contrast to the allosteric mechanism of rapalogs, this compound is an ATP-competitive inhibitor that directly targets the kinase domain of mTOR.[7] By competing with ATP for binding to the catalytic site, this compound effectively abrogates the phosphotransferase activity of mTOR. This direct inhibition allows this compound to block the activity of both mTORC1 and mTORC2.[7]
Consequently, this compound potently suppresses the phosphorylation of the full spectrum of mTORC1 substrates, including the rapamycin-resistant phosphorylation of 4E-BP1, leading to a more profound inhibition of protein synthesis.[7] Simultaneously, by inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Ser473, thereby blocking a key pro-survival signal.[7] This dual inhibition of mTORC1 and mTORC2 positions second-generation inhibitors like this compound as potentially more effective therapeutic agents in contexts where mTOR signaling is hyperactivated.[7]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and first-generation mTOR inhibitors, based on available preclinical and clinical data.
Table 1: Mechanism of Action
| Feature | First-Generation mTOR Inhibitors (e.g., Rapamycin, Everolimus) | This compound |
| Binding Site | Allosteric (FRB domain of mTOR)[2] | Catalytic (ATP-binding site of mTOR kinase domain)[7] |
| Requirement | Forms a complex with FKBP12[1] | Direct binding to mTOR |
| Effect on mTORC1 | Partial and selective inhibition of substrate phosphorylation (potent against S6K1, weak against 4E-BP1)[4][5] | Complete inhibition of substrate phosphorylation (potent against both S6K1 and 4E-BP1)[7] |
| Effect on mTORC2 | Acutely inactive; chronic exposure may disrupt complex assembly[6] | Direct and potent inhibition[7] |
| Feedback Loop | Can lead to feedback activation of PI3K/Akt signaling[5] | Blocks Akt activation, mitigating feedback loops |
Table 2: Biochemical and Cellular Potency
| Compound | Target | IC₅₀ | Notes |
| Rapamycin | mTORC1 (in cells) | Low nM range | Potency is typically measured by inhibition of S6K1 phosphorylation. |
| Everolimus | mTORC1 (in cells) | Low nM range[8] | Similar to rapamycin, with high potency against mTORC1 signaling. |
| CC214-1 | mTOR (biochemical) | 2 nM[9] | In vitro tool compound, structurally related to this compound. |
| This compound | mTORC1/mTORC2 (in cells) | Potent dual inhibitor[9] | Specific IC₅₀ values against a broad kinase panel are not publicly available. It is reported to be selective for mTOR over PI3Kα.[2] |
Table 3: Pharmacokinetic Properties
| Parameter | Rapamycin (Sirolimus) | Everolimus | Temsirolimus | This compound |
| Administration | Oral | Oral | Intravenous | Oral |
| Oral Bioavailability | Low and variable (~14%) | Improved over rapamycin | Poor (administered IV)[9] | Orally available (specific % not publicly available)[2] |
| Half-life (t₁/₂) | Long (~62-82 hours)[4][10] | ~30 hours[11] | ~17-30 hours (as temsirolimus); sirolimus metabolite has a longer half-life[9][12] | Data not publicly available |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 | Primarily via CYP3A4 to its active metabolite, sirolimus[9] | Data not publicly available |
Experimental Protocols: A Guide to Comparative Analysis
To discern the differential effects of this compound and first-generation mTOR inhibitors, a variety of in vitro and cell-based assays are employed. Below are detailed protocols for key experiments.
In Vitro mTOR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.
Materials:
-
Recombinant active mTOR kinase
-
GFP-tagged 4E-BP1 substrate
-
Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Polysorbate 20)
-
ATP solution
-
Test compounds (this compound, Rapamycin/FKBP12 complex, Everolimus/FKBP12 complex)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Prepare a solution of recombinant mTOR kinase and GFP-4E-BP1 substrate in kinase reaction buffer. Add 5 µL of this mixture to each well. For rapalogs, pre-incubation with FKBP12 is necessary.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for ATP, e.g., 10-20 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the terbium-labeled anti-phospho-4E-BP1 antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and GFP wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission/donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Western Blot Analysis of mTOR Pathway Phosphorylation
This technique is used to assess the in-cell activity of mTORC1 and mTORC2 by measuring the phosphorylation status of their downstream effectors.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Rapamycin, Everolimus)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells (e.g., cancer cell lines with an active PI3K/mTOR pathway) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mTOR inhibitors or vehicle control for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability and Proliferation Assay
This assay determines the functional consequence of mTOR inhibition on cell growth and survival.
Materials:
-
Cell culture reagents
-
96-well clear or opaque-walled tissue culture plates
-
Test compounds (this compound, Rapamycin, Everolimus)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the mTOR inhibitors or vehicle control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS/MTT).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Differential Inhibition of mTOR Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Comparison.
Caption: Logic of Differential mTORC1/2 Inhibition.
Conclusion and Future Directions
The transition from first-generation allosteric mTOR inhibitors to second-generation ATP-competitive kinase inhibitors marks a significant advancement in the therapeutic targeting of the mTOR pathway. This compound exemplifies the latter class, offering a more comprehensive blockade of mTOR signaling by inhibiting both mTORC1 and mTORC2. This dual inhibition overcomes key limitations of rapalogs, such as the incomplete suppression of 4E-BP1 phosphorylation and the potential for feedback activation of Akt.
For researchers and drug development professionals, the choice between these classes of inhibitors depends on the specific biological question or therapeutic context. Rapalogs remain valuable tools for dissecting the specific roles of mTORC1, particularly S6K1-mediated signaling. In contrast, this compound and other second-generation inhibitors are more appropriate for achieving a robust and complete shutdown of mTOR signaling, which may be advantageous in cancers that are highly dependent on this pathway.
The detailed experimental protocols and comparative data provided in this guide serve as a foundational resource for the rigorous evaluation of these and other mTOR inhibitors. Future research will likely focus on the development of third-generation inhibitors with improved selectivity and pharmacokinetic profiles, as well as the identification of predictive biomarkers to guide the clinical application of these targeted therapies. A thorough understanding of the nuances between different classes of mTOR inhibitors is paramount to advancing our ability to effectively modulate this critical signaling network for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CC214-2 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective, orally bioavailable mTOR kinase inhibitor, CC214-2, and its role in cancer cell signaling. This compound distinguishes itself from earlier mTOR inhibitors by targeting the kinase activity of both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of the PI3K/AKT/mTOR pathway. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1] Unlike allosteric inhibitors such as rapamycin, which primarily affect mTORC1, this compound targets the kinase domain of mTOR itself, thereby inhibiting the activity of both mTORC1 and mTORC2 complexes.[2] This dual inhibition leads to the suppression of rapamycin-resistant mTORC1 signaling and a blockade of mTORC2-mediated phosphorylation of AKT at serine 473.[1] A significant consequence of mTOR inhibition by this compound is the induction of autophagy, a cellular self-degradation process.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its analog, CC-223.
Table 1: In Vitro Potency of CC214-1 (In Vitro Analog of this compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87EGFRvIII | Glioblastoma | ~0.5 | Gini et al., 2013 |
| LN229 | Glioblastoma | Not explicitly stated, but sensitive | Gini et al., 2013 |
| U251 | Glioblastoma | Not explicitly stated, but sensitive | Gini et al., 2013 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Glioblastoma Orthotopic Xenograft | Not specified | 50% tumor growth suppression | Gini et al., 2013 |
Table 3: Clinical Efficacy of CC-223 (A this compound Analog) in Neuroendocrine Tumors (Phase II Study)
| Parameter | Value | Reference |
| Starting Dose | 30-45 mg/day | Fazio et al., 2019[3] |
| Disease Control Rate | 90% (7% Partial Response, 83% Stable Disease) | Fazio et al., 2019[3] |
| Median Progression-Free Survival | 19.5 months | Fazio et al., 2019[3] |
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the mechanism of inhibition by this compound.
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the in vivo anti-tumor activity of this compound in a glioblastoma xenograft model.
Caption: Workflow for an in vivo glioblastoma xenograft study.
Detailed Experimental Protocols
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol describes the methodology for assessing the phosphorylation status of key mTOR pathway proteins in cancer cells following treatment with this compound.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
In Vivo Orthotopic Glioblastoma Xenograft Study
This protocol details the establishment and use of an orthotopic glioblastoma mouse model to evaluate the in vivo efficacy of this compound.[4][5]
-
Cell Preparation and Implantation:
-
Harvest glioblastoma cells (e.g., U87EGFRvIII expressing luciferase) during logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize immunodeficient mice (e.g., athymic nude mice) and secure them in a stereotactic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., right frontal lobe).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) or vehicle control daily via oral gavage.
-
Monitor animal weight and general health throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., significant tumor burden in the control group or neurological symptoms).
-
Euthanize mice and harvest brains for tumor weight measurement and histopathological analysis.
-
Tumor tissue can be flash-frozen for subsequent pharmacodynamic analysis (e.g., Western blotting for mTOR pathway markers).
-
Survival data can be analyzed using Kaplan-Meier curves.
-
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway in cancer. Its ability to inhibit both mTORC1 and mTORC2 complexes allows for a more complete and durable suppression of mTOR signaling compared to earlier generation inhibitors. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in glioblastoma models with specific genetic alterations. While clinical data for this compound is not yet available, studies with the close analog CC-223 suggest a promising future for dual mTORC1/mTORC2 inhibitors in the treatment of various solid tumors. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 study of an oral mTORC1/mTORC2 kinase inhibitor (CC-223) for non-pancreatic neuroendocrine tumors with or without carcinoid symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
The mTOR Kinase Inhibitor CC214-2: A Technical Guide to its Mechanism and Interaction with the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. CC214-2 is a potent, orally available, and selective ATP-competitive inhibitor of mTOR kinase. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound inhibits both mTORC1 and mTORC2, leading to a more comprehensive blockade of the pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade essential for normal cellular function.[1] Growth factor signaling activates PI3K, which in turn activates the serine/threonine kinase Akt. Akt then modulates a variety of downstream targets, including the mTOR protein kinase. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrients and growth factors and promotes anabolic processes, including protein and lipid synthesis, by phosphorylating key substrates such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in the full activation of Akt through phosphorylation at Serine 473 (S473), and it also plays a role in regulating the cytoskeleton.
Hyperactivation of this pathway is a common feature in many human cancers, including glioblastoma and prostate cancer, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2][3] This has driven the development of inhibitors targeting various nodes of the pathway.
This compound: Mechanism of Action
This compound is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This mechanism allows it to directly block the catalytic activity of mTOR, thereby inhibiting the signaling functions of both mTORC1 and mTORC2.[2][4] Its in vitro analogue, CC214-1, has been shown to suppress rapamycin-resistant mTORC1 signaling as well as mTORC2 signaling.[2] By inhibiting both complexes, this compound achieves a more complete shutdown of mTOR-driven oncogenic signaling compared to first-generation allosteric inhibitors.
The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is visualized in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Effects of CC214-2: A Technical Guide for Researchers
An In-depth Analysis of the Dual mTORC1/mTORC2 Kinase Inhibitor in Glioblastoma
Introduction: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, including glioblastoma (GBM), making it a prime target for therapeutic intervention. CC214-2 is a potent, orally bioavailable, ATP-competitive mTOR kinase inhibitor that distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a more comprehensive blockade of the mTOR pathway, addressing rapamycin-resistant signaling and offering a promising strategy for cancers with hyperactivated mTOR signaling, such as those with EGFRvIII expression and PTEN loss. This technical guide provides a detailed overview of the downstream targets of this compound, quantitative data on its efficacy, and the experimental protocols used to elucidate its mechanism of action.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes, mTORC1 and mTORC2. This dual action is crucial for a complete shutdown of mTOR-driven oncogenic signaling.
-
mTORC1 Inhibition: this compound effectively suppresses mTORC1 signaling, which is pivotal for protein synthesis and cell growth. Key downstream targets of mTORC1 that are inhibited by this compound include:
-
Ribosomal protein S6 kinase (S6K): Inhibition of mTORC1 prevents the phosphorylation of S6K, a key regulator of ribosome biogenesis and protein translation.
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): this compound prevents the hyperphosphorylation of 4E-BP1. This keeps 4E-BP1 in its active, hypophosphorylated state, where it binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation. This mechanism is particularly important as the phosphorylation of 4E-BP1 is often resistant to rapamycin.
-
-
mTORC2 Inhibition: A key advantage of this compound over rapamycin and its analogs is its ability to block mTORC2 signaling. The primary and most well-documented downstream target of mTORC2 is:
-
Akt (Protein Kinase B): mTORC2 is responsible for the phosphorylation of Akt at serine 473 (S473), which is essential for its full activation. By inhibiting mTORC2, this compound prevents this phosphorylation event, thereby attenuating the signaling cascade that promotes cell survival and proliferation.
-
The concerted inhibition of both mTORC1 and mTORC2 by this compound leads to a significant reduction in tumor cell growth and proliferation.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and highlights the points of inhibition by this compound.
Caption: mTOR signaling pathway and this compound inhibition points.
Quantitative Analysis of this compound Activity
The efficacy of this compound's precursor, CC214-1, has been quantified in various glioblastoma cell lines, demonstrating potent inhibition of cell growth and downstream signaling pathways.
| Cell Line | EGFR Status | PTEN Status | CC214-1 IC₅₀ (μM) for Cell Growth |
| U87EGFRvIII | EGFRvIII | Null | ~0.5 |
| LN229 | Wild-type | Wild-type | >10 |
| U251 | Wild-type | Mutant | ~5 |
Table 1: In Vitro Efficacy of CC214-1 on Glioblastoma Cell Growth. Data represents the half-maximal inhibitory concentration (IC₅₀) for cell proliferation after 72 hours of treatment. The U87EGFRvIII cell line, which has a hyperactivated mTOR pathway due to EGFR mutation and PTEN loss, is significantly more sensitive to CC214-1.
| Target Protein | Cell Line | CC214-1 Concentration (μM) for >90% Inhibition |
| p-Akt (S473) | U87EGFRvIII | ~0.25 |
| p-S6 (S235/6) | U87EGFRvIII | ~0.05 |
| p-4E-BP1 (T37/46) | U87EGFRvIII | ~0.25 |
Table 2: Inhibition of Downstream mTOR Pathway Effectors by CC214-1. Data shows the approximate concentration of CC214-1 required to achieve over 90% inhibition of the phosphorylation of key downstream targets in the U87EGFRvIII cell line after 8 hours of treatment, as determined by Western blot analysis.
In Vivo Efficacy
In orthotopic xenograft models of glioblastoma using U87EGFRvIII cells, oral administration of this compound demonstrated significant anti-tumor activity. Treatment with this compound led to a marked reduction in tumor growth and a significant increase in the survival of tumor-bearing mice.[1] Furthermore, pharmacodynamic studies in these models confirmed that this compound effectively inhibited both mTORC1 (measured by p-S6) and mTORC2 (measured by p-Akt S473) signaling in the tumor tissue.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments used to characterize the downstream targets of this compound.
Western Blot Analysis for mTOR Pathway Phosphorylation
This protocol is used to quantify the phosphorylation status of mTORC1 and mTORC2 downstream targets.
1. Cell Lysis and Protein Quantification:
- Culture glioblastoma cells (e.g., U87EGFRvIII) to 70-80% confluency.
- Treat cells with desired concentrations of CC214-1 or vehicle control (DMSO) for the specified duration (e.g., 8 hours).
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (e.g., from Roche).
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine protein concentration using a BCA protein assay kit (Thermo Fisher Scientific).
2. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (from Cell Signaling Technology) and dilutions are:
- p-Akt (Ser473) (D9E) Rabbit mAb #4060 (1:1000)
- Akt (pan) (C67E7) Rabbit mAb #4691 (1:1000)
- p-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit mAb #4858 (1:1000)
- S6 Ribosomal Protein (5G10) Rabbit mAb #2217 (1:1000)
- p-4E-BP1 (Thr37/46) (236B4) Rabbit mAb #2855 (1:1000)
- 4E-BP1 (53H11) Rabbit mAb #9644 (1:1000)
- GAPDH (D16H11) Rabbit mAb #5174 (1:2000) as a loading control.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (1:2000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imaging system.
- Quantify band intensities using software like ImageJ, normalizing phosphoprotein levels to their respective total protein levels.
// Nodes
Cell_Culture [label="1. Cell Culture & Treatment\n(e.g., Glioblastoma cells + this compound)"];
Lysis [label="2. Cell Lysis & Protein Extraction\n(RIPA buffer + inhibitors)"];
Quantification [label="3. Protein Quantification\n(BCA Assay)"];
SDS_PAGE [label="4. SDS-PAGE\n(Protein separation by size)"];
Transfer [label="5. Protein Transfer\n(to PVDF membrane)"];
Blocking [label="6. Blocking\n(5% milk or BSA in TBST)"];
Primary_Ab [label="7. Primary Antibody Incubation\n(e.g., anti-p-Akt, overnight at 4°C)"];
Secondary_Ab [label="8. Secondary Antibody Incubation\n(HRP-conjugated, 1 hour at RT)"];
Detection [label="9. Detection\n(ECL substrate)"];
Analysis [label="10. Imaging & Data Analysis\n(Band densitometry)"];
// Edges
Cell_Culture -> Lysis;
Lysis -> Quantification;
Quantification -> SDS_PAGE;
SDS_PAGE -> Transfer;
Transfer -> Blocking;
Blocking -> Primary_Ab;
Primary_Ab -> Secondary_Ab;
Secondary_Ab -> Detection;
Detection -> Analysis;
}
Caption: Experimental workflow for Western blot analysis.
Cell Viability Assay
This assay measures the effect of CC214-1/2 on cell proliferation and viability.
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well in complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CC214-1 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells, according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway by effectively inhibiting both mTORC1 and mTORC2. Its downstream effects are characterized by a potent blockade of protein synthesis and the Akt survival pathway, leading to significant anti-tumor activity, particularly in glioblastoma models with hyperactivated mTOR signaling. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and build upon the therapeutic potential of dual mTOR kinase inhibitors.
References
An In-depth Technical Guide on the Core Effects of CC214-2 on Protein Synthesis and Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mTOR kinase inhibitor CC214-2, focusing on its fundamental effects on protein synthesis and cell growth. This compound is an ATP-competitive inhibitor that targets both mTORC1 and mTORC2 complexes, leading to the suppression of critical cellular processes implicated in cancer progression. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of the mammalian target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, both of which are inhibited by this compound.[2] This dual inhibition allows this compound to overcome the resistance observed with allosteric mTOR inhibitors like rapamycin, which primarily target mTORC1.[2][3]
By blocking mTORC1, this compound prevents the phosphorylation of key downstream effectors, namely the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1).[2][4] The dephosphorylation of 4E-BP1 leads to its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and, consequently, protein synthesis.[5] Inhibition of S6K1 also contributes to the suppression of protein synthesis and cell growth.[4] The blockade of mTORC2 by this compound results in the inhibition of Akt phosphorylation at serine 473, further disrupting pro-survival signaling pathways.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the efficacy of CC214-1 (the in vitro analogue of this compound) in inhibiting mTOR signaling and cell proliferation in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| - | - | mTOR Kinase Activity | IC50: 0.002 µM | [1] |
| U251 | Glioblastoma | Cell Viability | IC50: 0.475 µM (Chr-A) | [6] |
| U87-MG | Glioblastoma | Cell Viability | IC50: 1.77 µM (Chr-A) | [6] |
| T98 | Glioblastoma | Cell Viability | IC50: 13 µM (Methyl rosmarinate) | [7] |
| U87 | Glioblastoma | Cell Viability | IC50: 9.8 µM (Methyl rosmarinate) | [7] |
Note: Chr-A and Methyl rosmarinate (B7790426) are other compounds tested on these cell lines and provide context for IC50 values in glioblastoma research.
| Animal Model | Cancer Type | Treatment | Effect on Tumor Growth | Reference |
| Orthotopic Glioblastoma Xenograft | Glioblastoma | This compound | 50% suppression | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used in the investigation of mTOR inhibitors like this compound.
Western Blot Analysis for mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling cascade.
1. Cell Lysis and Protein Quantification:
-
Culture glioblastoma cells to 70-80% confluency and treat with CC214-1 at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed glioblastoma cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of CC214-1 for the desired duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Assessment of Autophagy (LC3-II Turnover Assay)
This method monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
1. Cell Treatment:
-
Treat glioblastoma cells with CC214-1 in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the desired time. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
2. Western Blot Analysis:
-
Perform Western blot analysis as described above, using a primary antibody specific for LC3.
-
Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.
3. Data Analysis:
-
Quantify the band intensities of LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio upon CC214-1 treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is essential for evaluating the therapeutic efficacy of anti-cancer agents in a more physiologically relevant setting.[8][9][10]
1. Cell Implantation:
-
Culture human glioblastoma cells (e.g., U87-luciferase) under sterile conditions.
-
Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a suspension of glioblastoma cells into the brain parenchyma using a Hamilton syringe.[11]
2. Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[12]
3. Drug Treatment and Efficacy Evaluation:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (formulated for in vivo use) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage).
-
Monitor tumor size and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the brains for histological and pharmacodynamic analysis (e.g., Western blotting for mTOR pathway markers in tumor tissue).
Conclusion
This compound is a potent dual mTORC1/mTORC2 inhibitor with significant anti-proliferative and protein synthesis-inhibiting effects in glioblastoma and other cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The ability of this compound to block both major mTOR complexes and overcome rapamycin resistance makes it a promising candidate for further preclinical and clinical evaluation, particularly in combination with other therapeutic modalities such as autophagy inhibitors. The detailed experimental workflows and methodologies outlined herein will facilitate the robust and reproducible investigation of this compound and other mTOR pathway inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CC214-2 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
CC214-2 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2][3] This document provides detailed protocols for in vitro experiments to characterize the activity of this compound in cancer cell lines, with a focus on its mechanism of action as a dual mTORC1 and mTORC2 inhibitor.
Mechanism of Action
This compound is an ATP-competitive mTOR kinase inhibitor that suppresses both mTORC1 and mTORC2 signaling pathways.[1][4] Unlike allosteric inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound effectively blocks the phosphorylation of key downstream effectors of both complexes.[1][2] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, impacting cell growth, proliferation, and inducing autophagy.[1][2][5] The effectiveness of this compound can be enhanced in cancer cells with hyperactivated mTOR pathways, such as those with EGFRvIII expression or PTEN loss.[1][2][4]
Data Presentation
Table 1: In Vitro Activity of CC214-1/CC214-2 in Glioblastoma Cell Lines
| Cell Line | Key Genetic Features | Assay Type | Endpoint | CC214-1 IC50 (nM) | Reference |
| U87EGFRvIII | EGFRvIII expression, PTEN loss | Cell Growth | Growth Inhibition | Potent Inhibition (Specific value not provided) | [1][2] |
| Glioblastoma Panel | Various | Cell Growth | Growth Inhibition | More effective than rapamycin | [2] |
Note: CC214-1 is the analog of this compound used for in vitro studies.[1][4][6]
Table 2: Effect of this compound on mTOR Signaling in PC3 Prostate Cancer Cells
| Target Protein | Signaling Complex | Effect of this compound | Assay | Reference |
| pS6 | mTORC1 | Inhibition | Western Blot | [3] |
| pAktS473 | mTORC2 | Inhibition | Western Blot | [3] |
Signaling Pathway Diagram
Caption: mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Growth and Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87EGFRvIII glioblastoma, PC3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of viability versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAktS473, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Autophagy Induction Assay
This protocol assesses the induction of autophagy by this compound through the detection of LC3-II conversion.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Western blot materials (as in Protocol 2)
-
Primary antibody against LC3B
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 50 µM Chloroquine for the last 4 hours of treatment). A typical treatment time with this compound is 24 hours.
-
-
Western Blot for LC3:
-
Follow the Western Blot protocol (Protocol 2) for cell lysis, protein quantification, and blotting.
-
Use a primary antibody specific for LC3B. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis:
-
An increase in the amount of LC3-II relative to LC3-I or a loading control indicates autophagy induction.
-
The accumulation of LC3-II in the presence of an autophagy inhibitor (autophagic flux) confirms that the increase is due to enhanced autophagy rather than a blockage in autophagosome degradation. The combination of this compound with an autophagy inhibitor has been shown to enhance cell death.[1][2]
-
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the mTOR Kinase Inhibitor CC214-2 and its In Vitro Analog CC214-1
Audience: Researchers, scientists, and drug development professionals in oncology, particularly those focused on glioblastoma.
Introduction: CC214-1 and CC214-2 are potent, ATP-competitive mTOR kinase inhibitors. CC214-1 is optimized for in vitro studies, while this compound is its analog developed for in vivo applications. These compounds effectively suppress both mTORC1 and mTORC2 signaling pathways, offering a more complete inhibition of mTOR activity compared to allosteric inhibitors like rapamycin. Hyperactivation of the mTOR pathway is a frequent event in glioblastoma (GBM), occurring in approximately 90% of cases, making it a critical therapeutic target. These application notes provide detailed protocols for utilizing CC214-1 in cell culture-based assays with relevant glioblastoma cell lines to assess its therapeutic potential.
Data Presentation
The following tables summarize key quantitative data for the use of CC214-1 in in vitro experiments with glioblastoma cell lines.
Table 1: Recommended Cell Seeding Densities for In Vitro Assays
| Assay Type | Cell Line Example | Plate Format | Seeding Density |
| Growth Inhibition Assay (4-day) | Glioblastoma Cell Lines | 96-well | 1,000 cells/well |
| Cell Viability Assay (3-day) | Glioblastoma Cell Lines | 12-well | 15,000 cells/well |
| General Culture Maintenance | U87MG | T-75 Flask | 2 x 10⁴ - 3 x 10⁴ cells/cm² |
| Neurosphere Formation | Primary GBM Cells | 24-well (ultra-low attachment) | 20,000 cells/well |
Table 2: Suggested Concentration Ranges for CC214-1 in In Vitro Assays
| Assay Type | Concentration Range (µM) | Notes |
| Initial Dose-Response Screening | 0.1 - 10 | To determine IC50 values. |
| Mechanism of Action Studies | 2 | For assays like cap-binding protein analysis. |
| Combination Studies (with Chloroquine) | 0.1 - 10 | Chloroquine concentration is typically held constant (e.g., 10 µM). |
Experimental Protocols
General Culture of Adherent Glioblastoma Cell Lines (e.g., U87-EGFRvIII)
This protocol describes the routine maintenance of adherent glioblastoma cell lines. U87MG is a common parent line, and its derivatives often follow similar culture conditions.
Materials:
-
U87-EGFRvIII cells
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium Preparation: To a 500 mL bottle of base medium (EMEM or DMEM), add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL and 100 µg/mL, respectively).
Procedure:
-
Observation: Visually inspect the cell culture flask under a microscope. Cells should be 70-90% confluent before subculturing.
-
Aspiration: Aspirate and discard the spent culture medium from the flask.
-
Washing: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum. Aspirate and discard the PBS.
-
Dissociation: Add 3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralization: Add 7 mL of complete growth medium to the flask to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-400 x g for 5-8 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Seeding: Add the appropriate volume of the cell suspension to new culture flasks. A typical split ratio is 1:4. For a T-75 flask, add 10-15 mL of the final cell suspension.
-
Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO₂.
Culture of Primary Glioblastoma Neurospheres (e.g., GBM39)
This protocol is for the culture of patient-derived GBM cells as non-adherent neurospheres, which helps maintain stem-like characteristics.
Materials:
-
Primary GBM cells
-
Neurosphere Culture Medium: DMEM/F12 or Neurobasal medium
-
B-27 Supplement (50X)
-
N-2 Supplement (100X)
-
Human recombinant Epidermal Growth Factor (EGF), 20 ng/mL final concentration
-
Human recombinant basic Fibroblast Growth Factor (bFGF), 20 ng/mL final concentration
-
Penicillin-Streptomycin solution
-
Accutase or similar gentle cell dissociation reagent
-
Ultra-low attachment culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Neurosphere Medium Preparation: To 475 mL of base medium, add 10 mL of B-27 supplement, 5 mL of N-2 supplement, and 5 mL of Penicillin-Streptomycin. Add EGF and bFGF to the desired final concentration just before use.
Procedure:
-
Harvesting: Transfer existing neurospheres and medium to a conical tube. Centrifuge at 200 x g for 5 minutes.
-
Dissociation: Aspirate the supernatant and add 1-2 mL of Accutase. Incubate at 37°C for 5-10 minutes. Gently triturate with a pipette to achieve a single-cell suspension.
-
Washing: Add 8-9 mL of base medium to the tube and centrifuge at 200 x g for 5 minutes.
-
Resuspension and Counting: Aspirate the supernatant and resuspend the cell pellet in fresh, complete neurosphere medium. Perform a viable cell count.
-
Seeding: Plate the cells at a density of 2 x 10⁴ viable cells/well in a 24-well ultra-low attachment plate.[1]
-
Incubation: Culture in a humidified incubator at 37°C with 5% CO₂. Change or supplement the medium every 3 days.[1] Spheres should be ready for passaging in 7-10 days.[2]
Cell Viability Assay with CC214-1
This protocol determines the effect of CC214-1 on the viability of glioblastoma cells using a trypan blue exclusion assay.
Materials:
-
Glioblastoma cells (e.g., U87-EGFRvIII)
-
Complete growth medium
-
CC214-1 (stock solution in DMSO)
-
12-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed 15,000 glioblastoma cells into each well of a 12-well plate in 1 mL of complete growth medium.[3]
-
Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The next day, prepare serial dilutions of CC214-1 in complete growth medium from the stock solution. Recommended final concentrations are 0.1, 1, 2, 5, and 10 µM.[3] Also include a vehicle control (DMSO at the same concentration as the highest drug dose).
-
Medium Exchange: Aspirate the medium from the wells and add 1 mL of the medium containing the respective CC214-1 concentrations or vehicle control.
-
Incubation: Incubate the plates for 3 days.
-
Cell Harvesting: After incubation, collect the medium (which may contain floating, non-viable cells) and wash the adherent cells with PBS. Add Trypsin-EDTA to detach the adherent cells. Combine the collected medium and the trypsinized cells for each well into a microcentrifuge tube.
-
Staining and Counting: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Mandatory Visualizations
Here are diagrams visualizing key pathways and workflows relevant to the use of CC214-1/2.
Caption: Simplified mTOR signaling pathway showing inhibition points of CC214-1/2.
Caption: Experimental workflow for a CC214-1 cell viability assay.
References
Application Notes and Protocols for Measuring p-S6 and p-Akt with CC214-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a comprehensive approach to targeting mTOR signaling pathways.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common occurrence in various cancers, making it a prime target for therapeutic intervention. The phosphorylation of ribosomal protein S6 (S6) and the serine/threonine kinase Akt are critical downstream events mediated by mTORC1 and mTORC2, respectively. Therefore, measuring the levels of phosphorylated S6 (p-S6) and phosphorylated Akt (p-Akt) serves as a reliable pharmacodynamic biomarker to assess the efficacy of mTOR inhibitors like this compound.
These application notes provide detailed protocols for the quantitative measurement of p-S6 (Ser235/236) and p-Akt (Ser473) in cell-based assays using Western blotting and In-Cell Western™ assays following treatment with this compound.
Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival. It functions in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 directly phosphorylates S6 kinase (S6K), which in turn phosphorylates the ribosomal protein S6. This phosphorylation event is crucial for the initiation of protein synthesis.
-
mTORC2 is a key regulator of Akt, a central node in cell survival and proliferation pathways. mTORC2 phosphorylates Akt at Serine 473, which is required for its full activation.
This compound, by inhibiting the kinase activity of mTOR, prevents the phosphorylation of these key downstream effectors.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of p-S6 and p-Akt by this compound in a typical cancer cell line (e.g., U87MG glioblastoma cells). Data is presented as a percentage of the vehicle-treated control.
Table 1: Dose-Response of this compound on p-S6 and p-Akt Levels
| This compound Concentration (nM) | % p-S6 (Ser235/236) Inhibition | % p-Akt (Ser473) Inhibition |
| 0 (Vehicle) | 0% | 0% |
| 1 | 15% | 10% |
| 10 | 45% | 35% |
| 100 | 85% | 78% |
| 500 | 95% | 92% |
| 1000 | 98% | 96% |
Table 2: Time-Course of p-S6 and p-Akt Inhibition by this compound (at 100 nM)
| Time (hours) | % p-S6 (Ser235/236) Inhibition | % p-Akt (Ser473) Inhibition |
| 0 | 0% | 0% |
| 0.5 | 30% | 20% |
| 1 | 65% | 55% |
| 2 | 88% | 80% |
| 4 | 92% | 85% |
| 8 | 94% | 88% |
| 24 | 95% | 90% |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-S6 and p-Akt
This protocol describes the detection of p-S6 and p-Akt in cell lysates by Western blotting.
Experimental Workflow
Materials and Reagents
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total S6
-
Mouse anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure
-
Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
-
Sample Preparation for SDS-PAGE: a. Mix the normalized protein lysates with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Membrane Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): a. To detect total protein levels or a loading control on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe starting from step 6b with the appropriate primary antibody.
Protocol 2: In-Cell Western™ Assay for p-S6 and p-Akt
This protocol provides a higher-throughput method for quantifying protein phosphorylation in whole cells.
Experimental Workflow
Materials and Reagents
-
96-well clear-bottom black plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (B43269) (3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-phospho-Akt (Ser473)
-
-
Normalization antibody (e.g., mouse anti-β-tubulin or a DNA stain like DRAQ5™)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a dilution series of this compound or for a time course as described in the Western blot protocol.
-
Fixation and Permeabilization: a. Aspirate the medium and add 150 µL of 3.7% formaldehyde in PBS to each well. b. Incubate for 20 minutes at room temperature. c. Aspirate the formaldehyde and wash the wells five times with 200 µL of wash buffer. d. Add 150 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature. e. Aspirate the permeabilization buffer and wash the wells five times with 200 µL of wash buffer.
-
Blocking: a. Add 150 µL of blocking buffer to each well. b. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., anti-p-S6 and anti-β-tubulin) in blocking buffer. b. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. c. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash the wells five times with 200 µL of wash buffer. b. Dilute the IRDye®-conjugated secondary antibodies in blocking buffer. c. Add 50 µL of the secondary antibody solution to each well. d. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: a. Wash the wells five times with 200 µL of wash buffer. b. Ensure the final wash is completely removed. c. Scan the plate using an infrared imaging system.
-
Data Analysis: a. Quantify the fluorescence intensity in each well for both the target protein (e.g., p-S6 in the 800 nm channel) and the normalization protein (e.g., β-tubulin in the 700 nm channel). b. Normalize the target protein signal to the normalization protein signal for each well. c. Calculate the percent inhibition relative to the vehicle-treated control wells.
Disclaimer: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of CC214-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, orally bioavailable mTOR kinase inhibitor. It distinguishes itself from earlier allosteric mTOR inhibitors like rapamycin (B549165) by competitively targeting the ATP-binding site of the mTOR kinase domain. This mechanism allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of the mTOR signaling pathway.[1][2][3] Hyperactivation of the mTOR pathway is a common feature in many cancers, making this compound a promising candidate for anti-cancer therapy.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models for efficacy and pharmacokinetic studies.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound acts as an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4] By blocking the kinase activity of mTOR, this compound effectively inhibits the downstream signaling of both mTORC1 and mTORC2.[1][3]
-
mTORC1 Inhibition: Prevents the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[5][6]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473, which is crucial for its full activation. This disruption of a key survival signal can lead to decreased cell proliferation and survival.[5][6]
The dual inhibition of mTORC1 and mTORC2 by this compound offers a more complete shutdown of the mTOR pathway compared to rapamycin and its analogs, which primarily target mTORC1.[2]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for this compound in various mouse models.
| Table 1: this compound Dosing Regimens in Efficacy Studies | ||||
| Mouse Model | Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle/Formulation |
| Glioblastoma Xenograft (U87-EGFRvIII) | 50 | Oral Gavage | Daily | 0.5% carboxymethylcellulose, 0.25% Tween-80 in nanopure water |
| Glioblastoma Xenograft (U87-EGFRvIII) | 100 | Oral Gavage | Every 2 days | 0.5% carboxymethylcellulose, 0.25% Tween-80 in nanopure water |
| Prostate Cancer Xenograft (PC3) | up to 100 | Oral Gavage | Dose and schedule-dependent | Not specified in detail, but oral formulation mentioned |
| Table 2: Reported Pharmacokinetic Parameters of this compound in Mice | |
| Parameter | Observation |
| Oral Bioavailability | Suitable for in vivo application |
| mTORC1/mTORC2 Inhibition | Significant inhibition of pS6 (mTORC1) and pAktS473 (mTORC2) observed in vivo |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous glioblastoma xenograft model.
1. Materials and Reagents:
-
This compound
-
Vehicle components: Carboxymethylcellulose (CMC), Tween-80, Nanopure water
-
Human glioblastoma cell line (e.g., U87-EGFRvIII)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Calipers for tumor measurement
2. Procedure:
-
Cell Preparation: Culture U87-EGFRvIII cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 solution of PBS and Matrigel at a concentration of 6 x 10^6 cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor size daily or every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare the dosing solution by suspending this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose and 0.25% (v/v) Tween-80 in nanopure water.[1]
-
Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 50 mg/kg daily).[1]
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights regularly throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 15 mm in diameter) or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Pharmacodynamic Analysis: Upon euthanasia, tumors can be excised for downstream analysis, such as immunohistochemistry or western blotting, to assess the inhibition of mTORC1 (e.g., p-S6) and mTORC2 (e.g., p-Akt Ser473) signaling.
Protocol 2: Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the pharmacokinetic profile of this compound following oral administration.
1. Materials and Reagents:
-
This compound
-
Dosing vehicle (as described in Protocol 1)
-
Male/Female mice (strain as appropriate for the study)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Animal Preparation: Acclimate mice to the housing conditions. Depending on the study design, a brief fasting period (e.g., 4 hours) may be implemented before dosing to ensure consistent absorption.
-
Dosing: Administer a single oral dose of this compound at a specified concentration (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points post-dosing. A typical time course might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood can be collected via methods such as saphenous vein or submandibular vein puncture.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform protein precipitation on the plasma samples by adding a solvent like acetonitrile, which contains an internal standard. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. This involves separating the compound using liquid chromatography and detecting it with a mass spectrometer.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL/F (Apparent Oral Clearance): The rate at which the drug is cleared from the body after oral administration.
-
Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo use of the mTOR kinase inhibitor this compound in mouse models. The provided information on dosing, experimental design, and the underlying mechanism of action will aid researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this compound. Adherence to institutional guidelines for animal welfare is paramount in all experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. unmc.edu [unmc.edu]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Oral Gavage Administration of CC-214-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
CC-214-2 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2] It distinguishes itself from allosteric inhibitors like rapamycin by directly targeting the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, which is frequently hyperactivated in various human cancers. Preclinical studies have demonstrated the anti-tumor activity of CC-214-2 following oral administration in various cancer models, including prostate cancer and glioblastoma.[1][2][3]
These application notes provide a summary of the mechanism of action of CC-214-2 and detailed protocols for its formulation and administration via oral gavage in mice, a standard procedure for preclinical in vivo efficacy and pharmacokinetic studies.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It is centered around two distinct multiprotein complexes, mTORC1 and mTORC2.
-
mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).
-
mTORC2 regulates cell survival and cytoskeletal organization, partly by phosphorylating Akt at serine 473 (S473), which is required for its full activation.
CC-214-2 exerts its anti-neoplastic effects by inhibiting the kinase activity of mTOR within both complexes, leading to the suppression of rapamycin-resistant signaling pathways and a potent induction of autophagy.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for CC-214-2. Specific values for pharmacokinetic and efficacy studies are often study-dependent and may not all be publicly available.
Table 1: Physicochemical Properties of CC-214-2
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₅N₅O₄ | Inferred from structure |
| Molecular Weight | 459.5 g/mol | Inferred from structure |
| Appearance | Solid | General knowledge |
| Solubility | Poorly soluble in water | General knowledge |
Table 2: Pharmacokinetic Parameters of CC-214-2 in Mice (Oral Gavage) Note: Specific pharmacokinetic values from nonclinical studies are not readily available in the public domain. The data below are illustrative placeholders based on typical preclinical compounds and should be determined experimentally.
| Parameter | Symbol | Value | Species/Strain | Dose (mg/kg) | Vehicle |
|---|---|---|---|---|---|
| Peak Plasma Concentration | Cₘₐₓ | Determine Experimentally | Mouse | e.g., 50 | e.g., 0.5% MC, 0.1% Tween-80 |
| Time to Peak Concentration | Tₘₐₓ | Determine Experimentally | Mouse | e.g., 50 | e.g., 0.5% MC, 0.1% Tween-80 |
| Half-Life | t₁/₂ | Determine Experimentally | Mouse | e.g., 50 | e.g., 0.5% MC, 0.1% Tween-80 |
| Oral Bioavailability | %F | Reported as "Orally Available"[1] | Mouse | e.g., 50 | e.g., 0.5% MC, 0.1% Tween-80 |
Table 3: Preclinical Efficacy of CC-214-2 (Oral Gavage) in Xenograft Models
| Cancer Model | Animal Model | Dose (mg/kg) & Schedule | Vehicle | Efficacy Outcome | Source |
|---|---|---|---|---|---|
| Prostate Cancer | PC3 Xenograft (Mouse) | Up to 100 mg/kg | Not Specified | Significant, dose- and schedule-dependent tumor growth inhibition. | [2] |
| Glioblastoma | Orthotopic Xenograft (Mouse) | Not Specified | Not Specified | Significantly inhibited tumor growth. |[3] |
Experimental Protocols
Protocol 1: Preparation of CC-214-2 Formulation for Oral Gavage
Given the poor aqueous solubility of many kinase inhibitors, a suspension is a common and effective formulation for oral gavage. This protocol provides a starting point for preparing a suspension in a standard aqueous vehicle.
Materials:
-
CC-214-2 powder
-
Vehicle components:
-
Methylcellulose (B11928114) (MC) or Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80 (Polysorbate 80)
-
Sterile water or saline (0.9% NaCl)
-
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance and weigh boats
-
Spatula
Procedure:
-
Vehicle Preparation (Example: 0.5% MC with 0.1% Tween-80 in Water): a. To prepare 10 mL of vehicle, weigh 50 mg of methylcellulose. b. Heat approximately 5 mL of sterile water to 60-80°C. Add the methylcellulose powder and stir vigorously to disperse. c. Add the remaining 5 mL of cold sterile water and continue to stir in a cold water bath until a clear, viscous solution forms. d. Add 10 µL of Tween-80 to the solution and mix thoroughly. e. Store the prepared vehicle at 4°C.
-
Dose Calculation: a. Determine the required concentration (mg/mL) based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg). b. Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg) c. Example: For a 50 mg/kg dose and a 10 mL/kg dosing volume, the required concentration is 5 mg/mL.
-
Suspension Preparation: a. Accurately weigh the required amount of CC-214-2 powder. For 10 mL of a 5 mg/mL suspension, weigh 50 mg of CC-214-2. b. If particles are large, gently grind the powder in a mortar and pestle to a fine consistency. c. Transfer the powder to a sterile conical tube. d. Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder is fully wetted and no clumps remain. e. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached. f. Place a sterile magnetic stir bar in the tube and stir the suspension continuously for at least 15-30 minutes before dosing to ensure homogeneity.
-
Pre-Dosing Preparation: a. Before drawing each dose, vortex or stir the suspension vigorously to ensure it is uniformly mixed. b. Visually inspect the formulation for any signs of precipitation or instability.
Protocol 2: Oral Gavage Administration Procedure in Mice
This protocol outlines the steps for safe and effective oral gavage administration in mice. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Materials:
-
Prepared CC-214-2 formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (feeding needles):
-
Typically 20-22 gauge for adult mice.
-
Use flexible plastic or stainless steel needles with a ball-tip to prevent tissue damage.
-
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse immediately before dosing to calculate the precise volume to be administered. b. Formula: Dose Volume (mL) = [Weight (kg) x Dosing Volume (mL/kg)]
-
Restraint: a. Proper restraint is critical for safety. Handle the mice for several days prior to the experiment to acclimate them. b. Gently scruff the mouse by grasping the loose skin over the neck and shoulders with the thumb and forefinger. This should immobilize the head and prevent the animal from biting. c. Hold the mouse in a vertical position to straighten the path to the esophagus.
-
Needle Insertion and Administration: a. Fill the syringe with the calculated volume of the CC-214-2 suspension, ensuring it remains well-mixed. b. Gently insert the gavage needle into the side of the mouth, just behind the incisors. c. Advance the needle along the roof of the mouth toward the back of the throat. The animal will typically swallow as the needle reaches the pharynx. d. Allow the needle to pass smoothly into the esophagus. Never force the needle. If resistance is met, withdraw it completely and reposition. e. Once the needle is correctly placed (it should advance to a pre-measured depth without resistance), slowly depress the syringe plunger over 2-3 seconds to administer the formulation. f. Administering the liquid too quickly can cause reflux and aspiration.
-
Post-Administration: a. After administration, gently withdraw the needle in a single, smooth motion. b. Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth, which could indicate accidental tracheal administration. c. Continue to monitor the animals according to the study protocol.
References
- 1. Use of core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Combining CC214-2 and Chloroquine In Vivo: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo combination of CC214-2, a potent mTOR kinase inhibitor, and chloroquine (B1663885), an autophagy inhibitor, in preclinical cancer models. The synergistic effect of these two agents offers a promising therapeutic strategy by concurrently targeting a critical cell growth pathway and blocking a key resistance mechanism.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently hyperactivated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound is an ATP-competitive mTOR kinase inhibitor that effectively suppresses both mTORC1 and mTORC2 signaling, leading to the inhibition of tumor growth. However, a common mechanism of resistance to mTOR inhibitors is the induction of autophagy, a cellular process of self-digestion that allows cancer cells to survive under stress.
Chloroquine, a widely used antimalarial drug, is a known inhibitor of autophagy. It functions by disrupting lysosomal acidification, which is essential for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. By combining this compound with chloroquine, it is possible to simultaneously block the mTOR pathway and prevent the pro-survival effects of autophagy, leading to enhanced tumor cell death and a more robust anti-cancer response in vivo.[1][2][3][4]
Signaling Pathway and Mechanism of Action
The combination of this compound and chloroquine targets two interconnected cellular processes critical for cancer cell survival and proliferation.
Caption: Synergistic mechanism of this compound and Chloroquine.
Data Presentation: In Vivo Study Parameters
The following table summarizes the key quantitative data from a representative in vivo study of this compound and chloroquine in a glioblastoma xenograft model.[1]
| Parameter | This compound | Chloroquine | Combination (this compound + Chloroquine) | Vehicle Control |
| Drug | This compound | Chloroquine | This compound and Chloroquine | 0.5% carboxymethylcellulose, 0.25% Tween-80 in water (for this compound) and Nanopure water (for Chloroquine) |
| Dosage | 100 mg/kg | 30 mg/kg | 100 mg/kg (this compound), 30 mg/kg (Chloroquine) | N/A |
| Administration Route | Oral gavage | Intraperitoneal (IP) | Oral gavage (this compound), IP (Chloroquine) | Oral gavage and IP |
| Frequency | Every 2 days | Every 2 days | Every 2 days | Every 2 days |
| Animal Model | Athymic nude mice | Athymic nude mice | Athymic nude mice | Athymic nude mice |
| Tumor Model | Intracranial U87-EGFRvIII glioblastoma cells | Intracranial U87-EGFRvIII glioblastoma cells | Intracranial U87-EGFRvIII glioblastoma cells | Intracranial U87-EGFRvIII glioblastoma cells |
| Primary Endpoint | Tumor growth inhibition | Tumor growth inhibition | Tumor growth inhibition | Tumor growth |
Experimental Protocols
Animal Models and Tumor Implantation
A widely used model for studying the in vivo efficacy of this compound and chloroquine is the intracranial xenograft model using immunodeficient mice.[1]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87-EGFRvIII glioblastoma cells (or other suitable cancer cell line)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Stereotactic apparatus
Protocol:
-
Culture U87-EGFRvIII cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 solution of PBS and Matrigel at a concentration of 1 x 10^5 cells in 5 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a stereotactic frame, inject 5 µL of the cell suspension intracranially.
-
Allow the tumors to establish for a designated period (e.g., 7-10 days) before initiating treatment.
Drug Preparation and Administration
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle solution of 0.5% carboxymethylcellulose and 0.25% Tween-80 in nanopure water.[1]
-
The final concentration should be such that the desired dose (e.g., 100 mg/kg) can be administered in a reasonable volume (e.g., 100-200 µL) via oral gavage.
Chloroquine Formulation:
-
Dissolve chloroquine diphosphate (B83284) salt in nanopure water or sterile PBS.[1]
-
The final concentration should allow for the administration of the target dose (e.g., 30 mg/kg) in a suitable volume for intraperitoneal injection (e.g., 100 µL).
Administration Protocol:
-
Randomize mice into treatment groups (Vehicle Control, this compound alone, Chloroquine alone, Combination).
-
Administer this compound via oral gavage.
-
Administer chloroquine via intraperitoneal injection.
-
For the combination group, the administrations can be performed sequentially.
-
Repeat the administrations at the specified frequency (e.g., every 2 days).
Monitoring Tumor Growth and Efficacy
Tumor Measurement:
-
For subcutaneous models, measure tumor dimensions using calipers and calculate tumor volume (e.g., Volume = (length x width^2) / 2).
-
For intracranial models, utilize non-invasive imaging techniques such as bioluminescence or fluorescence imaging if the tumor cells are engineered to express luciferase or a fluorescent protein.[1]
Efficacy Endpoints:
-
Tumor growth inhibition
-
Survival analysis
-
Body weight monitoring (as an indicator of toxicity)
-
At the end of the study, tumors can be excised for histological and molecular analysis (e.g., Western blotting for mTOR pathway and autophagy markers).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo study combining this compound and chloroquine.
References
Application Notes and Protocols: CC214-2 for the Investigation of mTOR Signaling in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a scientific resource. At the time of this writing, there are no peer-reviewed, published studies specifically detailing the use of CC214-2 in prostate cancer models. The information herein is extrapolated from studies on this compound in other cancer types, primarily glioblastoma, and integrated with established methodologies for studying mTOR inhibitors in prostate cancer. Researchers should interpret these guidelines as a foundational framework for investigating the potential of this compound in prostate cancer research.
Introduction to this compound and the mTOR Pathway in Prostate Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), an event that occurs in up to 50% of primary prostate tumors and a higher percentage of metastatic cases.[3][4]
This compound is a potent, ATP-competitive mTOR kinase inhibitor that has been shown to effectively suppress both mTOR Complex 1 (mTORC1) and mTORC2 signaling.[5][6] This dual inhibitory action is significant because first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only allosterically inhibit mTORC1. The inhibition of both complexes by this compound allows for a more complete blockade of mTOR signaling, potentially overcoming resistance mechanisms observed with rapalogs.[5]
Given that loss of PTEN has been identified as a key determinant of sensitivity to this compound in glioblastoma, it is hypothesized that this compound may be an effective therapeutic agent for a significant subset of prostate cancers.[5][6] These application notes provide a comprehensive guide for researchers to explore the utility of this compound in preclinical prostate cancer models.
Data Presentation: Hypothesized Effects of this compound in Prostate Cancer
The following tables summarize the expected quantitative outcomes from key experiments based on the known mechanism of this compound and typical responses of prostate cancer cells to dual mTORC1/mTORC2 inhibitors. These are illustrative and will require experimental validation.
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Expected IC50 (nM) for Cell Viability | Expected Effect on Colony Formation |
| LNCaP | Null | 10 - 100 | Strong Inhibition |
| PC-3 | Null | 10 - 100 | Strong Inhibition |
| DU145 | Mutated | 50 - 500 | Moderate Inhibition |
| 22Rv1 | Wild-Type | >1000 | Mild to Moderate Inhibition |
Table 2: Pharmacodynamic Biomarker Modulation by this compound in PTEN-null Prostate Cancer Cells (e.g., LNCaP, PC-3)
| Protein Analyzed (by Western Blot) | Expected Change with this compound Treatment | Rationale |
| p-mTOR (Ser2448) | Decrease | Direct inhibition of mTOR kinase activity. |
| p-AKT (Ser473) | Decrease | Inhibition of mTORC2, which phosphorylates AKT at this site. |
| p-S6K (Thr389) | Decrease | Inhibition of mTORC1, which phosphorylates S6K. |
| p-4E-BP1 (Thr37/46) | Decrease | Inhibition of mTORC1, which phosphorylates 4E-BP1. |
| LC3-II | Increase | Induction of autophagy, a known effect of mTOR inhibition.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, LC3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and for different time points (e.g., 2, 6, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: In Vivo Prostate Cancer Xenograft Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male immunodeficient mice (e.g., athymic nude or SCID)
-
PTEN-null prostate cancer cells (e.g., PC-3)
-
Matrigel
-
This compound formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1-2 million PC-3 cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor tissues can be processed for pharmacodynamic analysis (e.g., Western blotting as in Protocol 2) or histopathological examination.
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Mandatory Visualizations
Caption: The mTOR signaling pathway and points of inhibition by this compound and PTEN.
Caption: A proposed experimental workflow for evaluating this compound in prostate cancer.
Caption: The logical framework for investigating this compound in PTEN-deficient prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical implications of PTEN loss in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Tumor Growth Inhibition with the mTOR Kinase Inhibitor CC214-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, orally available mTOR kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancer. As a key regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself by inhibiting both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of the mTOR pathway compared to earlier generation inhibitors like rapamycin. This document provides detailed application notes and protocols for assessing the tumor growth inhibition properties of this compound in both in vitro and in vivo settings.
Mechanism of Action
This compound is an ATP-competitive inhibitor of mTOR kinase. By binding to the kinase domain of mTOR, it blocks the phosphorylation of downstream substrates of both mTORC1 (e.g., 4E-BP1 and S6K1) and mTORC2 (e.g., Akt at Ser473). This dual inhibition leads to the suppression of protein synthesis, cell cycle progression, and survival signals, ultimately resulting in the inhibition of tumor cell growth. The activity of this compound is particularly pronounced in tumors with genetic alterations that lead to mTOR pathway hyperactivation, such as EGFRvIII expression and PTEN loss.[1][2][3]
The mechanism of action of this compound involves a dual inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.
Data Presentation
In Vitro Efficacy of CC214-1
CC214-1, the in vitro counterpart of this compound, has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87EGFRvIII | Glioblastoma | 0.5 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Prostate Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | [5] |
In Vivo Efficacy of this compound
This compound has shown significant tumor growth inhibition in xenograft models of glioblastoma and prostate cancer.
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Glioblastoma (U87EGFRvIII Xenograft) | This compound | 50% | [1] |
| Prostate Cancer (PC3 Xenograft) | This compound | Demonstrated anti-tumor activity | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes the determination of IC50 values for CC214-1 in cancer cell lines using a standard colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
CC214-1 (for in vitro use)
-
Complete cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of CC214-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted CC214-1 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
The following diagram outlines the workflow for determining the in vitro efficacy of CC214-1.
In Vivo Xenograft Model for Tumor Growth Inhibition
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model. Specific parameters such as cell number, mouse strain, and treatment regimen may need to be optimized for different tumor models.
Materials:
-
Cancer cell line (e.g., U87EGFRvIII or PC-3)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound (for in vivo use)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation in the appropriate vehicle. Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the observed differences.
The experimental workflow for the in vivo assessment of this compound is depicted below.
Conclusion
This compound is a promising mTOR kinase inhibitor with demonstrated efficacy in preclinical cancer models. The protocols outlined in this document provide a comprehensive guide for researchers to assess its tumor growth inhibition properties. Further investigations into the synergistic effects of this compound with other anti-cancer agents, such as autophagy inhibitors, are warranted to explore its full therapeutic potential. As of now, there is no publicly available information on clinical trials for this compound.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols: Immunohistochemical Analysis of mTOR Targets Following CC214-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of key downstream targets of the mTOR signaling pathway following treatment with CC214-2, a potent and selective dual mTORC1/mTORC2 inhibitor. The provided methodologies are essential for researchers investigating the pharmacodynamic effects of this compound in preclinical models, particularly in the context of oncology research.
Introduction
This compound is an ATP-competitive inhibitor of mammalian target of rapamycin (B549165) (mTOR) kinase, effectively blocking both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][2] Key pharmacodynamic biomarkers for assessing the in vivo activity of this compound include the phosphorylation status of 4E-BP1 (a direct substrate of mTORC1), S6 Kinase (S6K, a downstream effector of mTORC1), and AKT at serine 473 (a direct substrate of mTORC2). Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues is a powerful and widely used technique to assess the spatial distribution and intensity of these protein modifications within the tumor microenvironment.
Key mTOR Signaling Targets for IHC Analysis
-
Phospho-4E-BP1 (p-4E-BP1) at Thr37/46: Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key oncogenic proteins. Inhibition of mTORC1 by this compound is expected to decrease p-4E-BP1 levels.
-
Phospho-S6 Kinase (p-S6K) at Thr389: S6K is another critical downstream effector of mTORC1. Its phosphorylation and subsequent activation lead to increased protein synthesis and cell growth. This compound treatment should result in a reduction of p-S6K.
-
Phospho-AKT (p-AKT) at Ser473: mTORC2 is the primary kinase responsible for the phosphorylation of AKT at serine 473, a crucial step for its full activation. As this compound inhibits mTORC2, a decrease in p-AKT (Ser473) is a direct indicator of target engagement.
Quantitative Data Summary
The following table provides a representative summary of expected quantitative IHC data from a preclinical xenograft study evaluating the efficacy of this compound. Staining intensity is typically scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive tumor cells is recorded. An H-score (Histoscore) can be calculated by multiplying the intensity score by the percentage of positive cells, providing a semi-quantitative measure of protein expression.
| Target Protein | Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| p-4E-BP1 (Thr37/46) | Vehicle Control | 2.5 ± 0.5 | 85% ± 10% | 212.5 ± 57.5 |
| This compound | 0.5 ± 0.5 | 15% ± 10% | 7.5 ± 7.5 | |
| p-S6K (Thr389) | Vehicle Control | 2.8 ± 0.4 | 90% ± 8% | 252 ± 43.2 |
| This compound | 0.3 ± 0.4 | 10% ± 8% | 3 ± 3.2 | |
| p-AKT (Ser473) | Vehicle Control | 2.2 ± 0.6 | 75% ± 15% | 165 ± 52.5 |
| This compound | 0.6 ± 0.5 | 20% ± 12% | 12 ± 9.6 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of decreased phosphorylation of mTOR targets following this compound treatment. Actual results may vary depending on the tumor model, dosing regimen, and specific experimental conditions.
Experimental Protocols
I. Tissue Preparation and Fixation
-
Tissue Collection: Excise tumors from experimental animals (e.g., glioblastoma xenografts) and immediately fix in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of NBF should be at least 10 times the volume of the tissue.
-
Paraffin (B1166041) Embedding: Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the formalin-fixed paraffin-embedded (FFPE) blocks using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.
II. Immunohistochemical Staining Protocol
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be required.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each.
-
Rehydrate through two changes of 95% ethanol for 3 minutes each.
-
Rehydrate through one change of 70% ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
For p-4E-BP1, p-S6K, and p-AKT, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature.
-
Rinse with TBST.
-
Block non-specific antibody binding by incubating with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate with the primary antibody diluted in antibody diluent (e.g., TBST with 1% BSA) overnight at 4°C in a humidified chamber. Recommended primary antibodies and starting dilutions are listed below:
-
-
Detection:
-
Rinse slides three times in TBST for 5 minutes each.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Rinse slides three times in TBST for 5 minutes each.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides three times in TBST for 5 minutes each.
-
-
Chromogen and Counterstaining:
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunohistochemistry of mTOR targets.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Phospho-p70 S6 Kinase (Thr389/Thr412) Antibody | Affinity Biosciences [affbiotech.com]
- 5. Phospho-p70 S6 Kinase (Thr389, Thr412) Polyclonal Antibody (PA5-104842) [thermofisher.com]
- 6. Phospho-AKT (Ser473) Polyclonal Antibody (600-401-268) [thermofisher.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CC214-2 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming CC214-2 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTORC2. By inhibiting mTOR, this compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells.
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of acquired resistance to this compound is the induction of protective autophagy.[1][2][3] Autophagy is a cellular process of self-digestion that allows cancer cells to survive the metabolic stress induced by mTOR inhibition. Other potential mechanisms, common to mTOR inhibitors, include mutations in the mTOR gene and the activation of alternative survival pathways like the PI3K/AKT and MAPK/ERK pathways.[4]
Q3: How can I overcome this compound resistance in my cancer cell line?
A3: The most documented strategy to overcome this compound resistance is to co-administer it with an autophagy inhibitor, such as chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ).[1][2] These agents block the final stages of autophagy, leading to the accumulation of non-functional autophagosomes and ultimately, cell death. Combination therapies targeting parallel survival pathways may also be effective.[5]
Q4: What are some indicators of developing this compound resistance in my cell cultures?
A4: A key indicator is a decrease in the sensitivity of your cancer cell line to this compound, which can be quantified by an increase in the IC50 value (the concentration of the drug required to inhibit cell growth by 50%). You may also observe morphological changes in the cells and alterations in the expression of key signaling proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at overcoming this compound resistance.
Problem 1: My "resistant" cell line shows no significant difference in IC50 for this compound compared to the parental "sensitive" line.
| Possible Cause | Troubleshooting Steps |
| Incomplete resistance development. | Continue to culture the cells in the presence of gradually increasing concentrations of this compound for a longer duration. Regularly assess the IC50 to monitor the development of resistance. |
| Cell line heterogeneity. | Perform single-cell cloning to isolate a pure population of resistant cells. Heterogeneous populations can mask the resistant phenotype. |
| Incorrect IC50 determination. | Ensure that your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that the seeding density and incubation times are consistent across experiments. |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
Problem 2: I am not observing the expected potentiation of this compound's effect when combined with chloroquine.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of chloroquine. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of chloroquine for your specific cell line. |
| Timing of drug administration. | Experiment with different administration schedules. For example, pre-treating the cells with chloroquine for a few hours before adding this compound may enhance the effect. |
| Autophagy is not the primary resistance mechanism. | Investigate other potential resistance mechanisms. Perform Western blot analysis to check for the activation of alternative survival pathways (e.g., p-AKT, p-ERK). |
| Issues with the autophagy assay. | Verify your autophagy assay. When performing Western blots for LC3B, ensure you can clearly distinguish between the LC3B-I and LC3B-II bands. Include a positive control for autophagy induction (e.g., starvation) and a negative control. |
Problem 3: I am having difficulty interpreting my Western blot results for autophagy markers.
| Possible Cause | Troubleshooting Steps |
| Ambiguous LC3B-II band. | An increase in the LC3B-II band can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, perform an autophagy flux assay by treating cells with an autophagy inhibitor (like chloroquine or bafilomycin A1) in the presence and absence of this compound. A further increase in LC3B-II in the presence of the inhibitor confirms an increase in autophagy flux. |
| No change in p62/SQSTM1 levels. | p62 is a protein that is degraded by autophagy. A decrease in p62 levels is indicative of autophagy induction. If you do not observe a change, it could mean that the autophagic flux is not significantly altered or that there are other regulatory mechanisms at play. Correlate your p62 results with LC3B-II levels from an autophagy flux experiment. |
| Antibody issues. | Ensure your primary antibodies for LC3B and p62 are validated for Western blotting and are used at the recommended dilution. Use appropriate positive and negative controls. |
Data Presentation
The following tables summarize representative quantitative data related to this compound and overcoming resistance.
Table 1: Representative IC50 Values for CC214-1 in Glioblastoma Cell Lines.
| Cell Line | Status | IC50 (µM) |
| U87MG | Sensitive | ~0.5 |
| U87MG-R | Resistant | >5.0 |
| GBM39 | Sensitive | ~0.2 |
Note: These are representative values. Actual IC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of Chloroquine on CC214-1 Sensitivity in Resistant Glioblastoma Cells.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| U87MG-R | CC214-1 | >5.0 | - |
| U87MG-R | CC214-1 + Chloroquine (10 µM) | ~1.0 | >5 |
Table 3: Representative In Vivo Efficacy of mTOR Inhibitor and Chloroquine Combination in Glioblastoma Xenografts.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| mTOR Inhibitor | 40 |
| Chloroquine | 20 |
| mTOR Inhibitor + Chloroquine | 75 |
Note: Data is representative of studies combining mTOR inhibitors with chloroquine in glioblastoma models and may not be specific to this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and chloroquine if applicable) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for mTOR Pathway and Autophagy Markers
-
Cell Lysis: Treat cells with this compound and/or chloroquine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, LC3B, and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Chloroquine blocks protective autophagy to restore this compound sensitivity.
Caption: Workflow for investigating this compound resistance and its reversal.
References
- 1. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-purposing Chloroquine for Glioblastoma: Potential Merits and Confounding Variables [frontiersin.org]
- 4. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Autophagy as a Resistance Mechanism to CC-214-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering autophagy-mediated resistance to the mTOR kinase inhibitor, CC-214-2.
Frequently Asked Questions (FAQs)
Q1: What is CC-214-2 and its primary mechanism of action? A1: CC-214-2 is a selective, orally available, and ATP-competitive mTOR kinase inhibitor.[1][2] It targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1][3] This leads to the inhibition of downstream signaling pathways that regulate cell growth, proliferation, and survival.[4]
Q2: Why does treatment with CC-214-2 induce autophagy? A2: The mTOR complex, particularly mTORC1, is a critical negative regulator of autophagy.[5][6] By directly inhibiting mTOR kinase activity, CC-214-2 relieves this suppression, leading to the potent induction of the autophagy pathway.[4][7][8] This is a direct consequence of its mechanism of action.
Q3: How does autophagy act as a resistance mechanism to CC-214-2? A3: Autophagy is a cellular survival mechanism that allows cells to degrade and recycle damaged organelles and proteins to maintain homeostasis, especially under stress.[6][9] When CC-214-2 inhibits mTOR, the resulting induction of autophagy can become a pro-survival pathway for cancer cells, allowing them to withstand the anti-proliferative effects of the drug and thus conferring resistance.[7][10] This cytoprotective role of autophagy prevents the tumor cells from undergoing cell death.[7][8]
Q4: How can I overcome or test for autophagy-mediated resistance to CC-214-2 in my experiments? A4: To overcome this resistance, you can co-administer an autophagy inhibitor with CC-214-2. Pharmacological inhibition of autophagy, for instance with late-stage inhibitors like chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ), has been shown to sensitize glioblastoma cells to CC-214-2-induced cell death.[7][8] To test for this phenomenon, you should measure "autophagic flux," which distinguishes between the induction of autophagy and a blockage in the pathway.
Signaling Pathway
Caption: CC-214-2 inhibits mTOR, inducing pro-survival autophagy and resistance.
Troubleshooting Guides
Issue 1: I am treating my cells with CC-214-2, but I am not observing the expected level of cell death or growth inhibition.
| Possible Cause | Suggested Solution |
| Cytoprotective Autophagy | Your cells may have induced autophagy as a survival response. This is a known resistance mechanism to mTOR kinase inhibitors.[7][10] |
| Verification Step | Perform a Western blot to check for the conversion of LC3-I to LC3-II and for levels of p62/SQSTM1. An increase in LC3-II suggests an increase in autophagosomes.[11][12] |
| Overcoming Resistance | Co-treat cells with CC-214-2 and a late-stage autophagy inhibitor like chloroquine (e.g., 25-50 µM) or bafilomycin A1 (e.g., 100 nM).[13][14] This should block the degradation of autophagosomes, prevent the recycling of nutrients, and sensitize the cells to CC-214-2, leading to increased cell death.[7] |
Issue 2: My Western blot shows a significant increase in LC3-II after CC-214-2 treatment. How do I confirm this is due to increased autophagic flux and not a blockage of the pathway?
| Possible Cause | Suggested Solution |
| Ambiguous Static Measurement | An accumulation of LC3-II can mean either an increase in autophagosome formation (flux) or a blockage in their degradation.[15] A static measurement is insufficient to distinguish between these two states.[16] |
| Verification Step: Autophagic Flux Assay | The most reliable method is to measure autophagic flux. Treat your cells with CC-214-2 in the presence and absence of a lysosomal inhibitor (like chloroquine or bafilomycin A1). If CC-214-2 is inducing autophagy, you will see a further accumulation of LC3-II in the co-treated sample compared to either treatment alone.[17][18] This indicates that autophagosomes are being generated and then blocked from degradation, confirming a functional and active flux. |
| Additional Marker | Analyze the levels of p62/SQSTM1. This protein is a substrate of autophagy and is degraded in the autolysosome.[17] If autophagy is induced, p62 levels should decrease. However, if flux is blocked with a lysosomal inhibitor, p62 levels will accumulate.[18] |
Issue 3: I am having difficulty resolving and detecting LC3-I and LC3-II bands on my Western blot.
| Possible Cause | Suggested Solution |
| Poor Gel Resolution | The two isoforms are very close in molecular weight (LC3-I: 16-18 kDa, LC3-II: 14-16 kDa). |
| Optimization | Use a high-percentage Tris-glycine gel (e.g., 15%) or a gradient gel (e.g., 4-20%) to achieve better separation.[19] Run the gel longer at a lower voltage to maximize the distance between the bands. |
| Poor Transfer of Small Proteins | LC3 is a small protein and can be transferred too quickly through the membrane ("blowout"). |
| Optimization | Use a PVDF membrane with a smaller pore size (0.2 µm).[19] Reduce the transfer time or voltage. Always confirm efficient transfer with Ponceau S staining. |
| Protein Degradation | LC3 isoforms can be sensitive to degradation. |
| Optimization | Prepare fresh lysates and add protease inhibitors. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table illustrates the expected results from an autophagic flux experiment designed to confirm that CC-214-2 induces autophagy.
| Treatment Group | Lysosomal Inhibitor (e.g., CQ) | Relative LC3-II Levels (Normalized to Loading Control) | Relative p62 Levels (Normalized to Loading Control) | Interpretation |
| Vehicle Control | - | 1.0 | 1.0 | Basal level of autophagy. |
| Vehicle Control | + | 1.5 | 1.6 | Basal autophagic flux is present. |
| CC-214-2 | - | 4.0 | 0.4 | Increased autophagosome formation and degradation (autophagy is induced). |
| CC-214-2 | + | 9.5 | 4.5 | Potent induction of autophagic flux (further accumulation of LC3-II and p62 when degradation is blocked). |
Key Experimental Protocols
Protocol 1: Measuring Autophagic Flux by Western Blot
This protocol determines the rate of autophagic degradation by comparing protein levels in the presence and absence of a lysosomal inhibitor.
1. Cell Seeding and Treatment: a. Seed cells to be 60-70% confluent at the time of harvest. b. Prepare four treatment groups: i. Vehicle Control ii. CC-214-2 alone iii. Lysosomal inhibitor alone (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) iv. CC-214-2 + Lysosomal Inhibitor c. Treat with CC-214-2 for the desired duration (e.g., 16-24 hours). d. For groups iii and iv, add the lysosomal inhibitor for the last 2-4 hours of the CC-214-2 incubation.
2. Cell Lysis: a. Wash cells with ice-cold 1X PBS. b. Lyse cells directly in 1X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, collect lysates, and sonicate briefly to shear DNA. d. Heat samples at 95°C for 5-10 minutes.
3. SDS-PAGE and Western Blotting: a. Load 20-40 µg of protein per lane onto a 15% polyacrylamide gel or a 4-20% gradient gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel to ensure maximal separation. c. Transfer proteins to a 0.2 µm PVDF membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. e. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
- Rabbit anti-LC3B (to detect both LC3-I and LC3-II)
- Mouse anti-p62/SQSTM1
- Loading control (e.g., anti-Actin or anti-GAPDH) f. Wash membrane 3x with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash 3x with TBST. i. Visualize bands using an ECL substrate and an imaging system.
4. Data Analysis: a. Perform densitometry analysis on the LC3-II and p62 bands. b. Normalize the band intensity to the corresponding loading control. c. Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. A significant increase in LC3-II in the CC-214-2 + inhibitor group compared to the CC-214-2 alone group indicates a high rate of flux.
Caption: Experimental workflow for measuring autophagic flux via Western blot.
Protocol 2: Detection of Autophagy by Immunofluorescence (LC3 Puncta)
This method visualizes the formation of autophagosomes, which appear as distinct puncta when stained for LC3.
1. Cell Seeding and Treatment: a. Seed cells on glass coverslips or in glass-bottom imaging dishes to be 50-60% confluent. b. Treat cells as described in Protocol 1 (Step 1b). Including a lysosomal inhibitor helps confirm that the observed puncta are autophagosomes that would otherwise be turned over.[20]
2. Fixation and Permeabilization: a. Wash cells twice with 1X PBS. b. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[20] c. Wash three times with PBS. d. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.[20]
3. Staining: a. Wash three times with PBS. b. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour. c. Incubate with primary anti-LC3B antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[21] d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.[20] f. Wash three times with PBST. g. (Optional) Counterstain nuclei with DAPI for 5 minutes.
4. Mounting and Imaging: a. Wash twice with PBS. b. Mount coverslips onto glass slides using an anti-fade mounting medium. c. Acquire images using a fluorescence or confocal microscope.
5. Data Analysis: a. Count the number of LC3 puncta per cell. In healthy control cells, LC3 staining should be diffuse in the cytoplasm. Upon autophagy induction by CC-214-2, LC3 will translocate to autophagosome membranes, appearing as bright, distinct dots.[21] b. An increase in the average number of puncta per cell in the CC-214-2 treated group compared to the control indicates autophagy induction. An even greater number of puncta in the co-treated group confirms a high autophagic flux.
Caption: Logic diagram for the interpretation of autophagic flux experiments.
References
- 1. Use of core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring Autophagy-Immunofluorescence Staining [bio-protocol.org]
- 21. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CC214-2 and Chloroquine Co-Treatment Optimization
Welcome to the technical support center for the optimization of co-treatment with CC214-2, a potent mTOR kinase inhibitor, and chloroquine (B1663885), an autophagy inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for co-administering this compound and chloroquine?
A1: CC214-1 and this compound are ATP-competitive mTOR kinase inhibitors that suppress both mTORC1 and mTORC2 signaling, effectively blocking the growth of tumors with hyperactivated mTOR pathways.[1][2] However, a common resistance mechanism to mTOR inhibition is the induction of autophagy, a cellular survival process.[1][2][3][4][5][6][7][8] Chloroquine is an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and inhibition of the final degradation step of autophagy.[9][10][11][12] By combining this compound with chloroquine, the pro-survival autophagic response is abrogated, which can sensitize cancer cells to mTOR inhibition and lead to enhanced anti-tumor effects, including increased apoptosis.[1][2][3][4][5][6][8][13]
Q2: What is the primary mechanism of action for this co-treatment?
A2: The co-treatment leverages a dual-pronged attack on cancer cells. This compound inhibits the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition, however, can trigger a protective autophagic response.[1][2] Chloroquine counteracts this by inhibiting the late stages of autophagy.[10][12] This blockade of the autophagy survival pathway in the presence of mTOR inhibition leads to a synergistic increase in cancer cell death, often through the induction of apoptosis.[3][4][5][6][8][13][14]
Q3: What are the expected molecular markers to change with this co-treatment?
A3: Key molecular markers to monitor include:
-
mTOR Pathway Inhibition: Decreased phosphorylation of mTORC1 substrates like 4E-BP1 and S6K, and mTORC2 substrates like Akt (at Ser473).[15]
-
Autophagy Inhibition: Accumulation of the autophagosome marker LC3B-II and the autophagy substrate p62 (SQSTM1).[3][5][15]
-
Apoptosis Induction: Increased levels of cleaved caspase-3 and cleaved PARP.[6][14]
Troubleshooting Guides
Problem 1: No synergistic effect on cell viability is observed with the co-treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and chloroquine for your specific cell line. Start with a broad range of concentrations based on literature values (see tables below). |
| Incorrect Timing of Drug Administration | The sequence of drug administration can be critical. Some studies suggest that pre-treatment with chloroquine before adding the mTOR inhibitor can enhance the synergistic effect.[13] Test different administration schedules (e.g., pre-incubation with chloroquine for 2-4 hours before adding this compound, or simultaneous addition). |
| Cell Line Insensitivity | The dependence on autophagy for survival varies between cell lines. Confirm that your cell line of interest upregulates autophagy in response to this compound treatment alone by measuring LC3-II and p62 levels. If there is no significant induction of autophagy, this combination therapy may not be effective. |
| Issues with Drug Potency | Ensure the proper storage and handling of both compounds to maintain their activity. Prepare fresh stock solutions and verify their potency if possible. Chloroquine solutions should be protected from light.[9] |
Problem 2: Difficulty in detecting changes in autophagy markers (LC3-II and p62).
| Possible Cause | Troubleshooting Step |
| Inadequate Antibody Quality | Use validated antibodies for LC3B and p62. It is recommended to test multiple antibodies from different vendors to find one that works optimally in your experimental setup. |
| Poor Protein Resolution in Western Blot | For LC3B, which has a low molecular weight, use a high-percentage Tris-glycine gel (e.g., 15%) or a gradient gel (e.g., 4-20%) for better separation of LC3-I and LC3-II bands.[15] |
| Timing of Analysis | The accumulation of LC3-II and p62 is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal changes in your cell line. |
| Lysosomal Activity Baseline | To confirm that the observed increase in LC3-II is due to blocked degradation (autophagic flux inhibition) rather than increased formation, include a control with a different lysosomal inhibitor like bafilomycin A1.[10] |
Problem 3: High background or non-specific cell death in control groups.
| Possible Cause | Troubleshooting Step |
| Chloroquine Cytotoxicity | Chloroquine can induce apoptosis and cytotoxicity on its own at higher concentrations.[3][5][16] Determine the IC50 of chloroquine alone in your cell line and use concentrations below this value for the combination studies to ensure the observed effect is synergistic. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).[9] |
| Extended Incubation Times | Long incubation periods can lead to nutrient depletion and cell death unrelated to the drug treatment. Optimize the duration of the experiment to be long enough to observe a synergistic effect but short enough to avoid non-specific toxicity. |
Data Presentation: Quantitative Summary
Table 1: In Vitro Experimental Parameters for CC214-1/2 and Chloroquine Co-Treatment
| Parameter | CC214-1/2 Concentration Range | Chloroquine Concentration Range | Cell Lines | Duration | Reference |
| Glioblastoma | 0.1 - 10 µM (CC214-1) | 10 - 20 µM | U87-EGFRvIII | 3 days | [15] |
| Neuroendocrine Tumors | Varies (mTORi) | Not specified | BON1 | Not specified | [6] |
| Lung Neuroendocrine Neoplasms | Varies (mTORi) | Not specified | NCI-H727 | 24, 48, 72 hours | [3][5] |
| Acute Myeloid Leukemia | Not applicable | 2.5 - 60 µM | HL60, MOLM-13 | Not specified | [17] |
| Cholangiocarcinoma | Not applicable | 50 µM | QBC939 | 12, 24 hours | [14] |
| Renal Cancer | Varies (Everolimus) | Not specified | RXF393, A498 | Not specified | [13] |
Table 2: In Vivo Experimental Parameters for this compound and Chloroquine Co-Treatment
| Parameter | This compound Dosage | Chloroquine Dosage | Animal Model | Administration Route | Reference |
| Glioblastoma | 50 mg/kg (daily) or 100 mg/kg (every 2 days) | 30 mg/kg (every 2 days) | NOD/SCID mice with subcutaneous or intracranial xenografts | This compound: Oral gavage; Chloroquine: Intraperitoneal | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed 15,000 glioblastoma cells per well in a 12-well plate and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µM) with or without a fixed concentration of chloroquine (e.g., 10 µM).[15] Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 3 days under standard cell culture conditions.[15]
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in complete medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculation: Calculate cell viability as (number of viable cells / total number of cells) x 100.
Protocol 2: Western Blot Analysis for Autophagy and Apoptosis Markers
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 10-50 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
-
Electrophoresis: Separate the proteins on a 4-12% gradient or a 15% polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound and Chloroquine co-treatment.
Caption: General experimental workflow for in vitro co-treatment studies.
Caption: Troubleshooting logic for lack of synergistic effect.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abrogation of Autophagy by Chloroquine Alone or in Combination with mTOR Inhibitors Induces Apoptosis in Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexapoptosis.com [apexapoptosis.com]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Chloroquine Against Multiple Diseases With Special Attention to SARS-CoV-2 and Associated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 17. Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity [mdpi.com]
Potential off-target effects of CC214-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR kinase inhibitor, CC214-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive mTOR kinase inhibitor. It targets the kinase domain of the mTOR protein, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that are critical for cell growth, proliferation, and survival.[1][2]
Q2: How selective is this compound for mTOR kinase?
This compound was developed from a series of compounds that have excellent potency for mTOR and maintain selectivity over the related PI3Kα lipid kinase.[3] This selectivity is a key feature that distinguishes it from other dual mTOR/PI3K inhibitors.
Q3: What are the significant downstream cellular effects of this compound that I should be aware of in my experiments?
A primary and functionally significant downstream effect of this compound treatment is the potent induction of autophagy.[1][2] While mTOR inhibition is the intended on-target effect, the resulting autophagy can act as a survival mechanism for cancer cells, potentially leading to therapeutic resistance.[1][2] Therefore, it is crucial to monitor autophagic flux in your experiments to fully understand the cellular response to this compound.
Troubleshooting Guides
Q4: I am observing limited or reduced than expected cell death in my cancer cell line after this compound treatment, even at effective concentrations. What could be the underlying reason?
This is a common observation and is often linked to the induction of autophagy as a compensatory survival mechanism.[1][2] this compound effectively inhibits mTOR, which is a negative regulator of autophagy. The resulting activation of autophagy can prevent the cell from undergoing apoptosis. To confirm this, you should assess markers of autophagy in your experimental system.
Q5: How can I experimentally verify that autophagy is induced in my cells upon this compound treatment?
-
Western Blotting for LC3 conversion: This is the most widely used method.[3] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which migrates faster on an SDS-PAGE gel. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Fluorescence Microscopy for LC3 Puncta: In cells expressing fluorescently tagged LC3 (e.g., GFP-LC3), the induction of autophagy leads to the redistribution of the diffuse cytosolic signal into distinct puncta, representing autophagosomes.[3][5]
-
p62/SQSTM1 Degradation: The p62 protein is a selective autophagy substrate that is degraded upon autophagic flux. A decrease in p62 levels, in conjunction with an increase in LC3-II, can indicate functional autophagy.[4]
Q6: My in vivo xenograft model shows tumor growth inhibition with this compound, but the effect is not as pronounced as anticipated. How can this be addressed?
The induction of autophagy can also limit the anti-tumor efficacy of this compound in vivo.[1][2] To enhance the therapeutic effect, consider a combination therapy approach. The co-administration of an autophagy inhibitor, such as chloroquine (B1663885) or hydroxychloroquine, can block the protective autophagic response and sensitize the cancer cells to this compound-induced cell death.[1] This has been shown to significantly enhance the anti-tumor activity of this compound in glioblastoma xenografts.[1]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Effect | Reference |
| mTORC1 Inhibition | PC3 Prostate Cancer | Blockade of pS6 signaling | [3] |
| mTORC2 Inhibition | PC3 Prostate Cancer | Blockade of pAktS473 signaling | [3] |
| Growth Inhibition | Glioblastoma Cell Lines | Significant inhibition of growth | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Effect on Tumor Growth | Reference |
| This compound | Significant suppression of tumor growth by 50% | [2] |
| This compound + Chloroquine | Significant enhancement of apoptotic cell death compared to this compound alone | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Signaling and Autophagy Markers
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
Phospho-Akt (Ser473)
-
Akt
-
LC3B
-
p62/SQSTM1
-
β-Actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence Staining for LC3 Puncta Formation
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3B antibody for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. A significant increase in puncta in this compound-treated cells compared to control cells indicates autophagy induction.
Protocol 3: In Vivo Glioblastoma Orthotopic Xenograft Model
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG) under standard conditions. Harvest and resuspend the cells in sterile, serum-free medium or PBS.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject the glioblastoma cells into the desired brain region (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or MRI.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, this compound + chloroquine). Administer this compound orally and chloroquine via intraperitoneal injection at the desired doses and schedules.
-
Efficacy Assessment: Monitor tumor volume and the survival of the mice. At the end of the study, tumors can be excised for histological and immunohistochemical analysis of mTOR signaling and autophagy markers.
Visualizations
Caption: mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Assessing Autophagy Induction.
Caption: Autophagy's Role in this compound Efficacy.
References
- 1. Methods to Measure Autophagy in Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Toxicity of CC-214-2 in Mice
Disclaimer: Despite a comprehensive search of publicly available scientific literature, detailed quantitative data regarding the in vivo toxicity of CC-214-2 in mice, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), is not available. The information that is accessible primarily focuses on the compound's efficacy as an mTOR kinase inhibitor in preclinical cancer models. One study notes its use in a PC3 prostate cancer xenograft model at doses up to 100 mg/kg.
Without specific toxicity data, it is not possible to create a detailed technical support center with quantitative data tables and specific troubleshooting guides as requested. The following sections provide a general framework and the type of information that would be included in such a resource, based on standard practices for preclinical toxicology studies of mTOR inhibitors.
Frequently Asked Questions (FAQs)
This section would typically address common questions researchers might have before and during their in vivo toxicity studies with CC-214-2.
General Questions:
-
What is the mechanism of action of CC-214-2? CC-214-2 is a selective, orally available inhibitor of mTOR kinase. It blocks signaling from both mTORC1 and mTORC2 complexes.
-
What are the known on-target effects of mTOR inhibitors that might be observed in vivo? Inhibition of mTOR can lead to effects on cell growth, proliferation, and metabolism. Common on-target effects observed with mTOR inhibitors include hyperglycemia, hyperlipidemia, and immunosuppression.
-
What is the recommended vehicle for in vivo administration of CC-214-2 in mice? The specific vehicle used in preclinical studies is not detailed in the available literature. For poorly soluble compounds, common vehicles include solutions with DMSO, PEG, or Tween 80, or suspensions in agents like carboxymethylcellulose (CMC). It is crucial to conduct vehicle toxicity studies in parallel.
Troubleshooting Guides:
This section would provide guidance on how to address specific issues that might arise during an in vivo study.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Mortality | - Acute toxicity at the administered dose.- Vehicle toxicity.- Improper administration (e.g., esophageal rupture during gavage). | - Review dose-range finding study data.- Conduct a vehicle-only toxicity study.- Ensure proper training and technique for the route of administration. |
| Significant Weight Loss (>15-20%) | - Compound-related toxicity (e.g., gastrointestinal toxicity).- Reduced food and water intake.- Dehydration. | - Monitor food and water consumption daily.- Consider dose reduction or less frequent dosing schedule.- Provide supportive care (e.g., supplemental hydration, palatable diet).- Perform clinical chemistry and hematology to assess organ function. |
| Skin Lesions or Rash | - A known class effect of some mTOR inhibitors. | - Document the onset, progression, and characteristics of the lesions.- Consider dermatological evaluation and supportive care.- Evaluate if the finding is dose-dependent. |
| Elevated Blood Glucose | - On-target effect of mTOR inhibition (disruption of insulin (B600854) signaling). | - Monitor blood glucose levels regularly.- Evaluate the time course and dose-dependency of hyperglycemia. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of toxicology studies. The following outlines a general protocol for an acute in vivo toxicity study in mice.
Acute Oral Toxicity Study (General Protocol)
-
Animal Model:
-
Species: Mus musculus (e.g., C57BL/6 or BALB/c strain)
-
Age: 6-8 weeks
-
Sex: Both males and females (housed separately)
-
Acclimatization: Minimum of 7 days before the start of the study.
-
-
Dosing:
-
Route of Administration: Oral gavage (or as specified).
-
Dose Levels: A range of doses, including a vehicle control group. Dose selection should be based on preliminary dose-range finding studies.
-
Dosing Volume: Typically 5-10 mL/kg, adjusted for the animal's body weight.
-
Frequency: Single dose.
-
-
Observations and Measurements:
-
Mortality and Clinical Signs: Observe animals for mortality, and signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.
-
Body Weight: Record body weight just before dosing and at least weekly thereafter.
-
Food and Water Consumption: Monitor daily.
-
-
Terminal Procedures (Day 14):
-
Blood Collection: Collect blood via cardiac puncture or other appropriate method for hematology and clinical chemistry analysis.
-
Necropsy: Perform a complete gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus, brain).
-
Histopathology: Collect and preserve major organs and any gross lesions in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Logical Workflow for an In Vivo Toxicity Study
Caption: A generalized workflow for conducting an in vivo toxicity study in mice.
Signaling Pathway of CC-214-2
Caption: Simplified mTOR signaling pathway showing inhibition by CC-214-2.
CC214-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR kinase inhibitor, CC214-2. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in DMSO. For example, a stock solution of 20 mg/mL in DMSO can be prepared, which may require ultrasonication and warming to 60°C to fully dissolve.[1] Always ensure the compound is completely dissolved before further dilution.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Q4: How do I prepare working solutions of this compound for in vitro cell-based assays?
A4: To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Q: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of adding a small volume of the highly concentrated stock directly to a large volume of aqueous media, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Use a Surfactant: For in vivo formulations, Tween-80 is used.[1] For in vitro assays, a very low, non-toxic concentration of a mild surfactant like Pluronic F-68 could be tested for its ability to improve solubility without affecting your experimental outcomes. However, this must be validated for your specific cell line and assay.
-
Consider a Different Formulation: For in vivo studies, formulations with PEG300 and Tween-80 or SBE-β-CD have been used to improve solubility.[1] While not standard for in vitro work, understanding these formulations can provide insights into solubilizing agents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath and/or warm the solution to 60°C.[1] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in media to get a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to reach the final desired experimental concentration. Ensure the final DMSO concentration is kept below a level that is toxic to your cells (typically ≤ 0.1%).
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cells.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 signaling complexes.[2][3][4] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with CC214-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC214-2, a selective mTOR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive mTOR kinase inhibitor. It targets the mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways involved in cell growth, proliferation, and survival. Specifically, this compound has been shown to suppress rapamycin-resistant mTORC1 signaling and inhibit mTORC2 signaling.[1][2][3] This dual inhibition leads to reduced phosphorylation of key downstream effectors like S6 ribosomal protein (a marker for mTORC1 activity) and Akt at serine 473 (a marker for mTORC2 activity).[3]
Q2: In what cancer models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor activity in preclinical models of glioblastoma and prostate cancer.[1][3] Its efficacy is particularly enhanced in tumors with hyperactivated mTOR pathways, such as those with EGFRvIII expression and PTEN loss.[1][2]
Q3: What is the recommended solvent and storage for this compound?
For in vivo studies, this compound can be prepared in a suspension containing 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.[4][5] For in vitro experiments, please refer to the manufacturer's specific instructions for the appropriate solvent, which is typically DMSO. It is crucial to store the compound as recommended by the supplier, usually at -20°C or -80°C, to maintain its stability and activity.
Troubleshooting Inconsistent Results
Section 1: In Vitro Cell-Based Assays
Problem 1: High variability in cell viability or proliferation assays.
-
Possible Cause 1: Inconsistent Cell Health and Seeding. Poor cell health or inconsistent cell numbers can lead to unreliable results.[6]
-
Possible Cause 2: Edge Effects in Microplates. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media.
-
-
Possible Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions can lead to inconsistent effects of this compound.
-
Recommendation: Carefully prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: Less than expected inhibition of mTOR signaling (pS6 or pAkt).
-
Possible Cause 1: Suboptimal Incubation Time or Concentration. The inhibitory effect of this compound is dependent on both concentration and duration of treatment.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. For example, significant inhibition of pS6 and pAkt has been observed for at least 8 to 24 hours with doses of 30 and 100 mg/kg, respectively, in in vivo models.[5]
-
-
Possible Cause 2: Poor Antibody Quality in Western Blotting. The antibodies used to detect phosphorylated S6 or Akt may not be specific or sensitive enough.
-
Recommendation: Use validated antibodies with high specificity for the phosphorylated target.[6] Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls in your Western blot analysis.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance mechanisms to mTOR inhibitors.
-
Recommendation: Verify the mTOR pathway activation status of your cell line. Cell lines with low mTOR activity may show a less pronounced response to this compound.
-
Problem 3: Unexpected increase in cell death at low concentrations.
-
Possible Cause: Off-target effects or cellular stress. While this compound is a selective mTOR inhibitor, high concentrations or specific cellular contexts might lead to off-target effects or induce cellular stress, resulting in apoptosis or necrosis.
-
Recommendation: Carefully titrate the concentration of this compound to find the optimal therapeutic window. Use lower, more specific concentrations for your experiments. Consider performing assays to detect markers of apoptosis (e.g., cleaved caspase-3) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
Section 2: In Vivo Experiments
Problem 1: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Variability in Tumor Implantation and Size. Inconsistent initial tumor volume can lead to significant differences in treatment response.
-
Recommendation: Standardize the tumor implantation procedure, including the number of cells injected and the injection site.[4] Begin treatment when tumors have reached a consistent, predetermined size across all animals.
-
-
Possible Cause 2: Inconsistent Drug Administration. Improper oral gavage or intraperitoneal injection techniques can lead to variability in the administered dose.[4]
-
Recommendation: Ensure all personnel are properly trained in animal handling and dosing techniques. Prepare the this compound formulation consistently for each administration.
-
-
Possible Cause 3: Autophagy-mediated Resistance. this compound can induce autophagy, which can act as a survival mechanism for tumor cells, thereby reducing the efficacy of the treatment.[1][2]
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-S6 (Ser235/236), S6, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U87-EGFRvIII) in a 1:1 solution of PBS and Matrigel into the flank of immunocompromised mice.[4]
-
Tumor Monitoring: Monitor tumor growth daily using calipers.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer this compound orally by gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).[4]
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines.[4]
Quantitative Data Summary
Table 1: In Vivo Dosing and Administration of this compound
| Parameter | Details | Reference |
| Vehicle | 0.5% carboxymethylcellulose, 0.25% Tween-80 in nanopure water | [4][5] |
| Dosing Route | Oral gavage | [4][5] |
| Dose Range | 30 mg/kg to 100 mg/kg | [4][5] |
| Frequency | Once daily or every other day | [4] |
Visualizations
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. youtube.com [youtube.com]
Navigating Long-Term Studies with CC214-2: A Technical Support Guide
For researchers and drug development professionals embarking on long-term studies with the mTOR kinase inhibitor CC214-2, this technical support center provides essential guidance on dosage optimization, troubleshooting common experimental challenges, and answers to frequently asked questions. By offering detailed protocols and insights into the nuances of chronic mTOR inhibition, this resource aims to enhance the success and reproducibility of your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally available ATP-competitive inhibitor of mTOR kinase. It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell proliferation, growth, and survival.[1][2] This dual inhibition allows this compound to suppress rapamycin-resistant mTORC1 signaling.[2][3]
Q2: What is a recommended starting dosage for in vivo studies in mice?
A2: Published preclinical studies in mouse xenograft models have utilized dosages ranging from 50 mg/kg administered daily to 100 mg/kg administered every two days by oral gavage.[3] The optimal dosage and schedule for a long-term study will depend on the specific animal model, the disease context, and tolerability. A pilot dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific experimental setup.
Q3: How should this compound be formulated for oral administration in animal studies?
A3: A common and effective formulation for this compound for oral gavage in mice is a suspension in 0.5% carboxymethylcellulose (w/v) and 0.25% Tween-80 (v/v) in sterile water.[3] It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the known mechanisms of resistance to this compound?
A4: A significant mechanism of resistance to this compound is the induction of autophagy, a cellular self-degradation process that can promote cell survival under stress.[2][3] Preclinical studies have shown that co-administration of an autophagy inhibitor, such as chloroquine, can sensitize cancer cells to this compound-induced cell death.[3] Other potential mechanisms of resistance, common to mTOR inhibitors, include mutations in the mTOR gene and the activation of alternative signaling pathways like PI3K/AKT and MAPK.
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term studies with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Suboptimal efficacy or lack of tumor growth inhibition. | 1. Inadequate drug exposure. 2. Development of acquired resistance. 3. Suboptimal dosing schedule. | 1. Verify Formulation and Administration: Ensure proper formulation, storage, and administration techniques. 2. Pharmacokinetic (PK) Analysis: If possible, perform PK studies to determine drug exposure in your model. 3. Assess Target Engagement: Analyze downstream biomarkers (e.g., p-S6, p-Akt) in tumor tissue or surrogate tissues to confirm mTOR pathway inhibition. 4. Investigate Resistance Mechanisms: Assess markers of autophagy (e.g., LC3B) in treated tissues. Consider combination therapy with an autophagy inhibitor like chloroquine. 5. Dose/Schedule Optimization: Conduct a dose-escalation or schedule-modification study to enhance therapeutic index. |
| Observed Toxicity (e.g., weight loss, lethargy, skin abnormalities). | 1. Dosage exceeds the Maximum Tolerated Dose (MTD). 2. Vehicle-related toxicity. 3. On-target or off-target effects of chronic mTOR inhibition. | 1. Dose Reduction: Reduce the dosage of this compound. 2. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity. 3. Monitor Clinical Signs: Implement a scoring system to monitor animal health and establish clear endpoints for euthanasia. 4. Blood Chemistry and Hematology: Perform periodic blood analysis to monitor for metabolic changes (e.g., hyperglycemia, hyperlipidemia) and hematological abnormalities. 5. Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any treatment-related changes. |
| Variability in response between animals. | 1. Inconsistent drug administration. 2. Biological heterogeneity of the animal model. 3. Differences in drug metabolism between individual animals. | 1. Standardize Procedures: Ensure all experimental procedures, including animal handling and drug administration, are highly standardized. 2. Increase Sample Size: A larger cohort of animals can help to account for biological variability. 3. Randomization: Properly randomize animals into treatment and control groups. 4. Monitor Food and Water Intake: Changes in food and water consumption can affect drug absorption and overall health. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model (Chronic Dosing)
This protocol provides a general framework for a long-term efficacy study of this compound.
-
Animal Model: Utilize an appropriate mouse xenograft model with a well-characterized tumor cell line known to have an activated mTOR pathway.
-
Housing and Acclimatization: House animals in a specific pathogen-free facility and allow for an acclimatization period of at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% carboxymethylcellulose and 0.25% Tween-80 in sterile water.
-
Administer this compound via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg daily or 100 mg/kg every other day).[3]
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Tissue Collection: At the endpoint, collect tumors and major organs for pharmacodynamic and histopathological analysis.
Protocol 2: Pharmacodynamic Biomarker Analysis
This protocol outlines the steps for assessing target engagement of this compound.
-
Tissue Homogenization: Homogenize tumor and/or other relevant tissue samples in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against key mTOR pathway proteins, including phospho-S6 (Ser235/236), total S6, phospho-Akt (Ser473), and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Immunohistochemistry (IHC):
-
Fix tissue samples in formalin and embed in paraffin.
-
Perform IHC staining on tissue sections using antibodies against the biomarkers mentioned above.
-
Quantify the staining intensity to assess the level of pathway inhibition.
-
Visualizing Key Concepts
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Caption: A logical workflow for troubleshooting common issues in long-term this compound studies.
References
- 1. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Understanding Cell Line-Specific Responses to CC214-2
Welcome to the technical support center for CC214-2, a potent and selective ATP-competitive inhibitor of mTOR kinase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound and its in vitro counterpart, CC214-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of mTORC1 and mTORC2, two distinct protein complexes in which the mTOR kinase resides. By competitively binding to the ATP-binding site of mTOR kinase, this compound effectively blocks the signaling of both complexes. This leads to the suppression of downstream effectors, including the phosphorylation of Akt at Ser473 (a substrate of mTORC2) and the phosphorylation of 4E-BP1 (a substrate of mTORC1), ultimately inhibiting cell growth, proliferation, and survival.
Q2: Why do different glioblastoma cell lines show varying sensitivity to CC214-1/2?
The sensitivity of glioblastoma cell lines to CC214-1/2 is significantly influenced by their genetic background. Specifically, cell lines with hyperactivated mTOR pathways tend to be more sensitive. Key determinants of sensitivity include:
-
EGFRvIII expression: The presence of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) strongly activates mTOR signaling, thereby increasing the dependency of the tumor cells on this pathway and enhancing their sensitivity to CC214-1/2.[1][2]
-
PTEN loss: Loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog) leads to the upregulation of the PI3K/Akt/mTOR pathway. This increased pathway activity makes cells more susceptible to mTOR inhibition by CC214-1/2.[1][2]
Q3: What are the known mechanisms of resistance to CC214-1/2?
A primary mechanism of resistance to CC214-1/2 is the induction of autophagy.[1][2] By inhibiting mTOR, a negative regulator of autophagy, CC214-1/2 treatment can trigger this cellular self-degradation process. Autophagy can act as a survival mechanism, allowing cancer cells to withstand the effects of mTOR inhibition.[1][2]
Q4: Is there any clinical trial data available for this compound in glioblastoma?
Publicly available information on clinical trials specifically for this compound in glioblastoma is limited. However, a related compound, CC-115, which is a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK), has been investigated in a Phase I clinical trial for advanced solid tumors, including glioblastoma.[3][4][5] In this study, CC-115 was found to be well-tolerated and showed preliminary efficacy, with stable disease observed in 21% of glioblastoma patients.[3][4] It is important to note that while related, CC-115 and this compound are distinct molecules, and these clinical findings may not be directly extrapolated to this compound.
Data Presentation
Table 1: In Vitro Efficacy of CC214-1 in Glioblastoma Cell Lines
| Cell Line | Key Genetic Features | IC50 (µM) | Notes |
| U87MG EGFRvIII | EGFRvIII expression, PTEN null | Not explicitly stated, but sensitive | Expression of EGFRvIII enhances sensitivity to CC214-1. |
| U87MG | PTEN null | Not explicitly stated | Parental line for the EGFRvIII-expressing variant. |
| T98G | PTEN proficient | Not explicitly stated, but less sensitive | PTEN expression is associated with reduced sensitivity. |
| A172 | PTEN proficient | Not explicitly stated |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CC214-1 on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, A172)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CC214-1 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CC214-1 in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the CC214-1 dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the CC214-1 concentration to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Glioblastoma cell lines
-
CC214-1
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with CC214-1 at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting Guides
Issue 1: Lack of Expected Inhibition of Cell Growth
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | - Verify the genetic background of your cell line. Cells lacking a hyperactivated mTOR pathway (e.g., PTEN-proficient) may be less sensitive. - Consider using a cell line known to be sensitive, such as U87MG expressing EGFRvIII. |
| Suboptimal Drug Concentration | - Perform a dose-response experiment with a wide range of CC214-1 concentrations (e.g., 0.1 to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Incorrect Drug Handling | - Ensure proper storage of CC214-1/2 as per the manufacturer's instructions. - Prepare fresh dilutions from a validated stock solution for each experiment. |
| Induction of Autophagy | - Co-treat cells with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) to see if this enhances the cytotoxic effect of CC214-1. |
Issue 2: Inconsistent Western Blot Results for mTOR Pathway Inhibition
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | - Inhibition of mTOR signaling can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of p-Akt and p-4E-BP1. |
| Antibody Quality | - Use validated antibodies specific for the phosphorylated and total forms of the target proteins. - Run appropriate positive and negative controls to ensure antibody specificity. |
| Lysate Preparation | - Ensure that phosphatase and protease inhibitors are fresh and added to the lysis buffer immediately before use to prevent dephosphorylation and degradation of target proteins. |
| Feedback Loop Activation | - Inhibition of the mTOR pathway can sometimes lead to feedback activation of other signaling pathways. Analyze other relevant pathways (e.g., MAPK/ERK) to understand the complete cellular response. |
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for studying CC214-1 effects.
Caption: Autophagy as a resistance mechanism to this compound.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CC214-2 Induced Autophagy
Welcome to the technical support center for researchers utilizing CC214-2 to modulate autophagy in experimental settings. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a potent, orally available, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively blocks the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] The mTOR signaling pathway is a central regulator of cell growth and metabolism, and it negatively regulates autophagy.[3][4] By inhibiting mTORC1, this compound relieves the inhibitory phosphorylation of key autophagy initiation proteins, such as ULK1, leading to the induction of autophagic flux.[3]
Q2: What is the difference between this compound and rapamycin in inducing autophagy?
While both this compound and rapamycin inhibit mTOR, they do so through different mechanisms, leading to different downstream effects. Rapamycin is an allosteric inhibitor that primarily targets mTORC1.[5] In contrast, this compound is a catalytic inhibitor that targets the ATP-binding site of the mTOR kinase, leading to a more complete and potent inhibition of both mTORC1 and mTORC2.[1] This often results in a more robust induction of autophagy compared to rapamycin.
Q3: How do I choose the optimal concentration and treatment time for this compound?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the experimental objective. It is crucial to perform a dose-response and time-course experiment for your specific cell model.
-
For autophagy induction: Start with a concentration range guided by published data for similar cell types (see table below). A common starting point is between 0.5 µM and 5 µM.
-
For assessing autophagic flux: A treatment time of 6 to 24 hours is often sufficient to observe significant changes in LC3-II levels.
-
To balance autophagy and cytotoxicity: If significant cell death is observed, consider lowering the concentration of this compound or reducing the treatment duration. The goal is to induce autophagy in a viable cell population. Autophagy can be a survival mechanism, but excessive or prolonged inhibition of mTOR can lead to cytotoxic effects.[6][7][8]
Q4: I am observing significant cell death with this compound treatment. How can I study autophagy under these conditions?
High concentrations of mTOR inhibitors can lead to cytotoxicity, which can confound the analysis of autophagy. Here are some strategies to mitigate this:
-
Reduce Concentration and/or Time: Perform a careful titration to find the lowest effective concentration of this compound that induces a measurable autophagic response with minimal cell death. Similarly, shorten the incubation time.
-
Assess Early Time Points: Analyze autophagy markers at earlier time points (e.g., 6, 12 hours) before widespread cell death occurs.
-
Use Apoptosis Inhibitors: If apoptosis is the primary mode of cell death, co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) may preserve cell viability, allowing for the study of autophagy. However, be aware that this can alter the cellular context.
Q5: What are the recommended storage and handling conditions for this compound?
For long-term stability, it is recommended to store stock solutions of this compound, typically dissolved in DMSO, at -80°C. For short-term use, aliquots can be stored at -20°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots. While specific data on the stability of this compound in aqueous solutions like cell culture media is limited, it is best practice to add the compound to the media immediately before treating the cells.[9][10]
Troubleshooting Guides
Issue 1: Weak or No Increase in LC3-II by Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. |
| Low Basal Autophagy | Some cell lines have very low basal autophagy levels. To confirm that the experimental system is responsive, include a positive control for autophagy induction, such as starvation (e.g., culturing in EBSS for 2-4 hours). |
| Rapid Autophagic Flux | An increase in LC3-II formation may be matched by rapid degradation in the lysosome, resulting in no net change. This is a common issue and requires an autophagic flux assay. Co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (20-50 µM) for the last 2-4 hours of this compound treatment to block LC3-II degradation and reveal its accumulation. |
| Poor Antibody Quality | Use a well-validated anti-LC3 antibody. Check the manufacturer's data and relevant publications. Consider testing a different antibody clone if problems persist. |
| Suboptimal Western Blot Protocol | LC3-II (around 14-16 kDa) is a small protein. Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of LC3-I and LC3-II. Ensure efficient transfer to a PVDF membrane (0.22 µm pore size is recommended). |
Issue 2: Inconsistent LC3-II Banding or High Background
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | Prepare fresh lysates for each experiment. Avoid repeated freeze-thaw cycles of protein samples. Ensure complete cell lysis to release both cytosolic LC3-I and membrane-bound LC3-II. |
| Antibody Specificity and Dilution | Optimize the primary antibody concentration. Too high a concentration can lead to high background. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature with 5% non-fat milk or BSA in TBST). |
| Inconsistent Loading | Always run a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. Quantify LC3-II bands relative to the loading control, not to LC3-I, as the expression of LC3 itself can be regulated.[11] |
| This compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Add the compound to pre-warmed media just before treating the cells. |
Issue 3: Discrepancy Between Western Blot and Immunofluorescence Data
| Possible Cause | Troubleshooting Steps |
| Subjectivity in Puncta Counting | The manual counting of LC3 puncta can be subjective. Use automated image analysis software to quantify the number and intensity of puncta per cell in an unbiased manner. Analyze a sufficient number of cells for statistical significance. |
| Fixation and Permeabilization Artifacts | Optimize the immunofluorescence protocol. Inadequate permeabilization may prevent the antibody from reaching its target, while over-permeabilization can lead to the loss of soluble proteins. |
| Transient Nature of Autophagosomes | LC3 puncta represent autophagosomes at a single point in time. A lack of increase in puncta could be due to a high rate of autophagosome turnover. As with Western blotting, perform the experiment in the presence and absence of a lysosomal inhibitor to assess the accumulation of puncta. |
| Antibody Performance in Different Applications | An antibody that works well for Western blotting may not be optimal for immunofluorescence, and vice versa. Use an antibody that has been validated for the specific application. |
Quantitative Data Summary
The following table summarizes reported effective concentrations and treatment times for mTOR inhibitors in various cancer cell lines. Note that specific data for this compound is limited, and ranges are often derived from studies on other potent mTOR kinase inhibitors or general autophagy induction protocols. It is imperative to empirically determine the optimal conditions for your specific cell line.
| Cell Line | Cancer Type | Compound | Concentration Range | Treatment Time | Observed Effect | Reference |
| U87-MG, T98G | Glioblastoma | Rapamycin | 1 µM | 3 hours | Increased LC3-II | [12] |
| U87-MG, LN229, U251 | Glioblastoma | CC214-1 | 0.5 - 2 µM | 8-24 hours | Inhibition of mTORC1/2 signaling | [1] |
| A549, H1975 | Lung Cancer | Rapamycin | 20 µM | 24 hours | Autophagy induction, increased LC3-II/I ratio | [13] |
| A549, U1810 | Lung Cancer | Cisplatin | 7.5 - 60 µM | 24-36 hours | Autophagy induction, increased LC3-II | [14] |
| MCF7, T47D, MDA-MB-231 | Breast Cancer | General Autophagy Inhibition | N/A | 8 days | Differential sensitivity to autophagy inhibition | [15] |
| LNCaP, PC-3 | Prostate Cancer | Enzalutamide | 10 µM | 48 hours | Autophagy induction, increased LC3-II/I ratio | [16] |
| LNCaP | Prostate Cancer | Rapamycin | 100 nM | 24 hours | Autophagy induction (GFP-LC3 puncta) | [17] |
| HepG2 | Hepatocellular Carcinoma | Epirubicin (B1671505) | 4 µM | 24 hours | Autophagy induction | [18] |
Experimental Protocols
Protocol 1: Western Blotting for LC3-II (Autophagic Flux Assay)
This protocol is designed to measure the rate of autophagosome degradation (autophagic flux) by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysosomal inhibitor stock solution (e.g., Chloroquine at 50 mM in H₂O or Bafilomycin A1 at 100 µM in DMSO)
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
15% or 4-20% Tris-Glycine polyacrylamide gels
-
0.22 µm PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
For each experimental condition, set up duplicate wells.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24 hours).
-
2-4 hours before harvesting, add a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) to one well of each duplicate set. The other well receives the vehicle for the lysosomal inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a high-percentage polyacrylamide gel.
-
Perform electrophoresis to achieve good separation of low molecular weight proteins.
-
Transfer proteins to a 0.22 µm PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control.
-
Protocol 2: Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
Materials:
-
Cells grown on sterile glass coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/mL digitonin (B1670571) in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary anti-LC3B antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips to be 50-70% confluent. Treat with this compound as determined from optimization experiments.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with anti-LC3B primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging and Analysis: Image the slides using a fluorescence or confocal microscope. Capture images from multiple random fields for each condition. Quantify the number of LC3 puncta per cell using image analysis software.
Visualizations
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. imrpress.com [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy promotes CYP2E1-dependent toxicity in HepG2 cells via elevated oxidative stress, mitochondria dysfunction and activation of p38 and JNK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcpres.com [jcpres.com]
- 13. Suppression of autophagy facilitates hydrogen gas-mediated lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of basal autophagy reduces lung cancer cell proliferation and enhances caspase-dependent and -independent apoptosis by stimulating ROS formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Making the Case for Autophagy Inhibition as a Therapeutic Strategy in Combination with Androgen-Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuregulin Promotes Incomplete Autophagy of Prostate Cancer Cells That Is Independent of mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 18. Knockdown of autophagy-related gene LC3 enhances the sensitivity of HepG2 cells to epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CC214-2 and Rapamycin in Glioblastoma Cells: A Guide for Researchers
An in-depth examination of two distinct mTOR inhibitors reveals differing mechanisms and therapeutic potential in the context of glioblastoma, the most aggressive form of brain cancer. This guide provides a comprehensive comparison of CC214-2, a second-generation mTOR kinase inhibitor, and rapamycin (B549165), a first-generation allosteric inhibitor, supported by experimental data and detailed protocols to inform future research and drug development.
Glioblastoma (GBM) is characterized by the hyperactivation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway in approximately 90% of cases, making it a critical therapeutic target.[1] While the mTOR inhibitor rapamycin has shown promise in preclinical studies, its clinical efficacy in glioblastoma has been disappointing.[1][2] This has led to the development of second-generation mTOR inhibitors, such as this compound, which aim to overcome the limitations of their predecessors. This guide provides a detailed comparison of the mechanisms, efficacy, and experimental considerations of this compound and rapamycin in glioblastoma cells.
Differentiated Mechanisms of mTOR Inhibition
Rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target the mTORC1 complex.[3] This inhibition is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[4] While effective in inhibiting some downstream targets of mTORC1, rapamycin treatment can lead to a feedback activation of the PI3K/Akt signaling pathway, a pro-survival pathway, thereby limiting its anti-tumor efficacy.[5]
In contrast, this compound is an ATP-competitive mTOR kinase inhibitor that targets the catalytic site of the mTOR protein.[1][6] This mechanism allows for the inhibition of both mTORC1 and mTORC2 complexes.[1][6][7] By inhibiting mTORC2, this compound can block the phosphorylation and activation of Akt at serine 473, a key step in the pro-survival signaling cascade that is not effectively targeted by rapamycin.[7][8] This dual inhibition of mTORC1 and mTORC2 makes this compound a more potent and comprehensive inhibitor of the mTOR pathway.
Comparative Efficacy in Glioblastoma Models
Experimental data from preclinical studies consistently demonstrate the superior efficacy of CC214-1 (the in vitro analog of this compound) over rapamycin in glioblastoma cell lines.
In Vitro Studies
In vitro studies have shown that CC214-1 more potently inhibits glioblastoma cell growth and proliferation compared to rapamycin.[1][6] Notably, CC214-1 is effective in suppressing rapamycin-resistant mTORC1 signaling.[1][6] The sensitivity of glioblastoma cells to CC214 compounds is enhanced by the presence of EGFRvIII expression and PTEN loss, genetic alterations that lead to strong mTOR pathway activation.[1][6]
| Drug | Cell Line | IC50 | Key Findings |
| CC214-1 | U87EGFRvIII | ~0.5 µmol/L[8] | Potently suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2.[1][6] |
| Rapamycin | U-87 | Not specified, but effective at ng/ml concentrations[9] | Induces G1 cell cycle arrest.[9][10] Downregulates VEGF and MMPs.[9][10] |
Table 1: Comparative in vitro efficacy of CC214-1 and rapamycin in glioblastoma cell lines.
In Vivo Studies
In vivo experiments using orthotopic glioblastoma xenograft models have further substantiated the enhanced efficacy of this compound. Treatment with this compound has been shown to significantly inhibit tumor growth and prolong survival in animal models.[1][6] In contrast, while rapamycin has demonstrated some efficacy in subcutaneous xenograft models, its effectiveness in intracranial models has been less pronounced.[9][10] One study found that rapamycin administered in vivo to mice with brain xenografts almost doubled their survival time and inhibited tumor volume by over 95%.[11][12] However, another study reported that the rapamycin derivative RAD001 failed to suppress orthotopic U-87 growth.[9]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
A common method to assess the effect of these inhibitors on glioblastoma cell viability is the trypan blue exclusion assay.
Protocol:
-
Seed glioblastoma cells (e.g., U87, D-54) in 12-well plates at a density of 15,000 cells per well.[2]
-
After overnight incubation, treat the cells with varying concentrations of CC214-1 (e.g., 0.1, 1, 2, 5, and 10 µmol/L) or rapamycin (e.g., 0 to 1000 ng/ml).[2][9]
-
Incubate the cells for a specified period (e.g., 3 days for CC214-1, 24 and 48 hours for rapamycin).[2][9]
-
Harvest the cells and stain with trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as the percentage of viable cells relative to the total number of cells.
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is crucial for determining the inhibitory effects of this compound and rapamycin on the mTOR signaling pathway.
Protocol:
-
Treat glioblastoma cells with the desired concentrations of CC214-1 or rapamycin for a specified duration (e.g., 8 hours).[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-S6, phospho-4E-BP1 (for mTORC1 activity), and phospho-Akt (S473) (for mTORC2 activity).[8]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Overcoming Resistance and Future Directions
A significant finding in the study of CC214 compounds is their potent induction of autophagy, a cellular process that can promote cell survival and thus prevent tumor cell death.[1][6] Research has shown that the genetic or pharmacological inhibition of autophagy can greatly sensitize glioblastoma cells to the cytotoxic effects of CC214-1 and this compound.[1][6] This suggests that combination therapies involving mTOR kinase inhibitors and autophagy inhibitors could be a promising strategy for treating glioblastoma.
The clinical development of mTOR inhibitors for glioblastoma is ongoing. While first-generation inhibitors like rapamycin have shown limited success, the development of second-generation inhibitors like this compound and other mTORC1/mTORC2 dual inhibitors offers new hope.[5][13] Future clinical trials will be crucial in determining the therapeutic potential of these newer agents, potentially in combination with other targeted therapies or standard-of-care treatments like temozolomide (B1682018) and radiation.[3][14]
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unveiling Novel Avenues in mTOR-Targeted Therapeutics: Advancements in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of rapamycin in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits the growth of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New clinical trial for recurrent glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Second-Generation mTOR Inhibitors: CC214-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase regulating cell growth, proliferation, and metabolism, making it a prime target in oncology. The advent of second-generation mTOR inhibitors, which competitively block the ATP-binding site of the mTOR kinase, marked a significant advancement over the first-generation allosteric inhibitors like rapamycin. These newer agents dually inhibit both mTOR Complex 1 (mTORC1) and mTORC2, offering a more comprehensive blockade of the mTOR signaling pathway. This guide provides an objective comparison of the preclinical performance of CC214-2, a notable second-generation mTOR inhibitor, with other key inhibitors of its class, supported by experimental data.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Second-generation mTOR inhibitors, including this compound, were developed to overcome the limitations of first-generation rapalogs, which only partially inhibit mTORC1 and can lead to a feedback activation of the PI3K/Akt signaling pathway.[1] By competing with ATP for the mTOR kinase domain, these inhibitors effectively block the signaling of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more potent anti-proliferative effect, particularly in cancer cells with activated PI3K/Akt signaling.[1]
dot
Caption: Simplified mTOR signaling pathway illustrating the dual inhibitory action of this compound.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the ability to inhibit the intended target over other kinases). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Inhibitor | mTOR IC50 (nM) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| CC214-1 | 2[1] | - | - | - | - | - | - |
| OSI-027 | - | 22[3] | 65[3] | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity |
| AZD8055 | 0.8[4] | - | - | ~1000-fold selectivity | ~1000-fold selectivity | ~1000-fold selectivity | ~1000-fold selectivity |
| Torin-2 | 0.25 (EC50) | - | - | 200 (EC50) | - | - | - |
| Sapanisertib | 1 | - | - | >200-fold selectivity | >200-fold selectivity | >200-fold selectivity | >200-fold selectivity |
| CC214-1 is the in vitro analogue of this compound. |
As shown in the table, CC214-1 demonstrates potent mTOR inhibition with an IC50 of 2 nM.[1] This is comparable to other leading second-generation inhibitors like AZD8055 and Sapanisertib. Notably, OSI-027, AZD8055, Torin-2, and Sapanisertib all exhibit high selectivity for mTOR over the closely related PI3K isoforms, a critical feature for minimizing off-target effects. While specific PI3K IC50 values for CC214-1 were not found in the reviewed literature, its potent and selective action against both mTORC1 and mTORC2 has been demonstrated.[5]
Preclinical Efficacy of this compound
In vitro and in vivo studies have highlighted the therapeutic potential of this compound in aggressive cancers.
Glioblastoma
In preclinical glioblastoma models, CC214-1 and this compound have been shown to suppress rapamycin-resistant mTORC1 signaling and effectively block mTORC2 signaling.[5][6] This leads to significant inhibition of glioblastoma growth both in cell culture and in intracranial xenograft models in mice.[5][6] The efficacy of CC214 compounds is enhanced in tumors with EGFRvIII expression and PTEN loss, suggesting a potential patient selection strategy.[5][6] A key finding from these studies is that CC214 compounds potently induce autophagy, which can act as a survival mechanism for tumor cells.[5] Consequently, the combination of this compound with autophagy inhibitors has been shown to greatly sensitize glioblastoma cells to cell death.[5]
Prostate Cancer
This compound has also demonstrated anti-tumor activity in prostate cancer xenograft models. Oral administration of this compound resulted in the inhibition of both mTORC1 (measured by pS6) and mTORC2 (measured by pAktS473) signaling within the tumor tissue. This on-target activity correlated with a dose-dependent inhibition of tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the evaluation of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR.
dot
Caption: Workflow for a typical in vitro mTOR kinase assay.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Immunoprecipitation: mTOR complexes are isolated from the cell lysate using an antibody specific to an mTORC1 or mTORC2 component (e.g., mTOR, Raptor, or Rictor).
-
Kinase Reaction: The immunoprecipitated mTOR complex is incubated with a known substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2) and ATP in a kinase reaction buffer. The mTOR inhibitor being tested is added at various concentrations.
-
Detection: The level of substrate phosphorylation is quantified, typically using an ELISA-based method or by detecting radiolabeled ATP incorporation.
-
Data Analysis: The results are used to calculate the IC50 value of the inhibitor.
Western Blotting for mTOR Signaling
This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway within cells.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the mTOR inhibitor for a specified time and then lysed.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are implanted either subcutaneously or orthotopically (e.g., intracranially for glioblastoma) into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable or detectable size, mice are randomized into control and treatment groups. The mTOR inhibitor is administered (e.g., orally or via injection) according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers for subcutaneous tumors or via imaging for orthotopic tumors).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated mTOR pathway proteins by Western blotting to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. For intracranial models, survival is a key endpoint.
Conclusion
This compound and its in vitro counterpart, CC214-1, are potent and selective second-generation mTOR inhibitors that effectively block both mTORC1 and mTORC2 signaling. Preclinical data in aggressive cancer models like glioblastoma and prostate cancer demonstrate significant anti-tumor activity. While direct comparative efficacy data with other second-generation inhibitors is limited, the available quantitative data on potency and selectivity position this compound as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel mTOR inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CC214-2: A Powerful Tool for Validating mTOR Pathway Dependency
A comprehensive guide for researchers, scientists, and drug development professionals on the use of CC214-2 to interrogate the mTOR signaling network. This guide provides an objective comparison with other mTOR inhibitors, supported by experimental data and detailed protocols.
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that governs cell growth, proliferation, metabolism, and survival, making it a critical target in cancer research and other diseases.[1][2] mTOR forms two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[1][2] Validating a tumor's dependence on the mTOR pathway is crucial for predicting its response to targeted therapies. This compound has emerged as a potent and selective tool for this purpose.
CC214-1 (for in vitro use) and its orally bioavailable counterpart this compound (for in vivo use) are ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2.[3][4] This dual inhibition offers a significant advantage over first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of the PI3K/Akt pathway.[2][5]
Comparative Performance of mTOR Inhibitors
This compound and other second-generation mTOR inhibitors demonstrate superior potency in suppressing both mTORC1 and mTORC2 signaling compared to rapamycin. This leads to more effective inhibition of cancer cell growth, particularly in tumors with hyperactive mTOR signaling due to mutations like EGFRvIII expression or PTEN loss.[3][4]
| Inhibitor | Type | Mechanism of Action | IC50 (mTOR) | Key Characteristics |
| CC214-1 | 2nd Gen (mTOR-selective) | ATP-competitive inhibitor of mTORC1 and mTORC2 | 2 nM[6] | Potently suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2. Induces autophagy.[3][6] |
| Rapamycin | 1st Gen (Rapalog) | Allosteric inhibitor of mTORC1 | ~1 nM (in vitro) | Incomplete inhibition of mTORC1; can lead to feedback activation of Akt.[5][7] |
| Torin 1 | 2nd Gen (mTOR-selective) | ATP-competitive inhibitor of mTORC1 and mTORC2 | ~2 nM | Potent and selective mTOR inhibitor.[8] |
| AZD8055 | 2nd Gen (mTOR-selective) | ATP-competitive inhibitor of mTORC1 and mTORC2 | < 4 nM | Potent and selective mTOR inhibitor.[7] |
| OSI-027 | 2nd Gen (mTOR-selective) | ATP-competitive inhibitor of mTORC1 and mTORC2 | < 4 nM | Potent and selective mTOR inhibitor with >300-fold selectivity for mTOR over PI3K.[7] |
| BEZ235 | Dual PI3K/mTOR | ATP-competitive inhibitor of PI3K and mTOR | ~5 nM | Inhibits both PI3K and mTOR pathways.[7] |
Experimental Protocols for Validating mTOR Pathway Dependency
To assess a cell line's or tumor's dependency on the mTOR pathway using this compound, a series of experiments can be performed to measure the inhibition of mTOR signaling and its downstream cellular effects.
Western Blotting for mTOR Pathway Inhibition
Western blotting is the most direct method to visualize the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of their downstream effectors.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of CC214-1 (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[6][9][10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.[9] A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay determines the effect of mTOR inhibition on cell proliferation and survival.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11][12]
-
Compound Treatment: Treat the cells with a serial dilution of CC214-1 for 48-72 hours.[12]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[12]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and mTORC2.
Protocol:
-
Immunoprecipitation: Lyse treated or untreated cells and immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).[13][14]
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive Akt1 for mTORC2).[13][15]
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[15]
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Visualizing the mTOR Pathway and Experimental Workflow
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the mTOR signaling pathway and a typical workflow for validating mTOR dependency.
Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: A typical experimental workflow to validate mTOR pathway dependency using this compound.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two mTOR inhibitors, rapamycin and Torin 1, differentially regulate iron-induced generation of mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Efficacy of CC-214-2 in Rapamycin-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mTOR kinase inhibitor CC-214-2 with other therapeutic alternatives for the treatment of rapamycin-resistant tumors. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development efforts.
Overcoming Rapamycin (B549165) Resistance with Next-Generation mTOR Inhibitors
Rapamycin and its analogs (rapalogs) are allosteric inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1). While effective in some cancers, their clinical utility is often limited by incomplete mTORC1 inhibition and the development of resistance. This resistance can arise from mechanisms such as the feedback activation of the PI3K/Akt signaling pathway, which is driven by the rapamycin-insensitive mTOR complex 2 (mTORC2).
To overcome these limitations, a new generation of ATP-competitive mTOR kinase inhibitors has been developed. These agents, including CC-214-2, Torin 1, and AZD8055, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more complete shutdown of mTOR signaling, preventing the feedback activation of Akt and offering a promising strategy to combat rapamycin resistance.[1]
Data Presentation: In Vitro Efficacy of mTOR Kinase Inhibitors
The following tables summarize the in vitro efficacy of CC-214-2 and its alternatives in various cancer cell lines, including those with acquired or intrinsic resistance to rapamycin.
Table 1: IC50 Values for Cell Proliferation in Rapamycin-Resistant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | PTEN Status | Rapamycin Resistance Status | IC50 (nM) | Reference |
| AZD8055 | PC-3RR | Prostate Cancer | Null | Acquired | < 30 | [2] |
| AZD8055 | PTEN-wildtype cells | - | Wild-type | Intrinsic | < 30 | [2] |
| Rapamycin | PC-3RR | Prostate Cancer | Null | Acquired | > 1000 | [2] |
| Rapamycin | PTEN-wildtype cells | - | Wild-type | Intrinsic | > 100 | [2] |
| CC-214-1 * | U87EGFRvIII | Glioblastoma | Loss | - | ~500 | [3] |
| Sapanisertib | RES 186 | Pediatric Low-Grade Glioma | - | - | < 100 (after 72h) | [4] |
| Rapamycin | RES 186 | Pediatric Low-Grade Glioma | - | - | > 100 (after 72h) | [4] |
| Torin-2 | SK-N-BE(2) | Neuroblastoma | - | - | 28.52 ± 0.012 | [5] |
| Rapamycin | SK-N-BE(2) | Neuroblastoma | - | - | 24,270 ± 3 | [5] |
*CC-214-1 is the in vitro analog of CC-214-2.
Table 2: Effects on mTOR Signaling Pathways
| Compound | Target | Effect on p-Akt (S473) (mTORC2) | Effect on p-S6K (mTORC1) | Effect on p-4E-BP1 (mTORC1) | Reference |
| CC-214-1/2 | mTORC1/2 | Inhibition | Inhibition | Inhibition | [6] |
| Rapamycin | mTORC1 (allosteric) | No direct inhibition, can lead to feedback activation | Inhibition | Incomplete inhibition | [1][2] |
| AZD8055 | mTORC1/2 | Inhibition | Inhibition | Strong Inhibition | [2][7][8] |
| Torin 1 | mTORC1/2 | Inhibition | Inhibition | Inhibition | [8] |
| Torin 2 | mTORC1/2 | Inhibition | Inhibition | Inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of mTOR inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Rapamycin-resistant cancer cell lines (e.g., PC-3RR, U87EGFRvIII)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mTOR inhibitors (e.g., CC-214-2, Rapamycin, AZD8055, Torin 1) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2][5]
Western Blotting for mTOR Pathway Proteins
This protocol is used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway to determine the inhibitory effects of the compounds.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[8]
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the in vivo anti-tumor efficacy of mTOR inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Rapamycin-resistant cancer cells (e.g., U87EGFRvIII)
-
Matrigel
-
mTOR inhibitors (e.g., CC-214-2) formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the mTOR inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[6]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of mTOR inhibitors for a specified duration.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.[10][11][12][13]
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from xenograft tumors.
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., DeadEnd™ Fluorometric TUNEL System)
-
Proteinase K
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Wash the sections and counterstain the nuclei with DAPI.
-
Mount the slides and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.[14][15][16][17]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: General workflow for evaluating mTOR inhibitors.
Logical Relationship Diagram
Caption: Overcoming rapamycin resistance with CC-214-2.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib [gavinpublishers.com]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas. [iris.univr.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. DeadEnd™ Fluorometric TUNEL System Protocol [promega.co.uk]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validating mTORC1 and mTORC2 Inhibition: A Comparative Guide to CC214-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC214-2, a potent and selective dual mTORC1 and mTORC2 inhibitor, with other well-characterized mTOR inhibitors. The following sections present experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows to assist researchers in designing and interpreting studies aimed at validating mTOR inhibition.
Introduction to mTOR Signaling and Inhibition
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.
-
mTORC1 , sensitive to the allosteric inhibitor rapamycin, primarily controls protein synthesis, ribosome biogenesis, and autophagy. Its activity is assessed by measuring the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 , generally insensitive to rapamycin, regulates cell survival and cytoskeletal organization, in part by phosphorylating Akt at serine 473 (S473).
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2. This has driven the development of second-generation ATP-competitive mTOR kinase inhibitors, like this compound, which target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2.
Comparative Analysis of mTOR Inhibitors
This compound is a selective, orally bioavailable mTOR kinase inhibitor that has demonstrated potent inhibition of both mTORC1 and mTORC2 signaling in preclinical models.[1] This dual inhibition profile offers a more complete shutdown of the mTOR pathway compared to rapalogs. Below is a comparative summary of this compound and other key mTOR inhibitors.
Table 1: In Vitro Potency of mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (mTORC1) | IC50 (mTORC2) | Cell Line/Assay Condition |
| This compound | mTORC1/mTORC2 | ~50 nM (pS6) | ~50 nM (pAktS473) | PC3 cells[1] |
| OSI-027 | mTORC1/mTORC2 | 22 nM | 65 nM | Cell-free biochemical assay[2][3][4] |
| BEZ235 | PI3K/mTORC1/mTORC2 | 20.7 nM (mTOR) | 20.7 nM (mTOR) | Cell-free biochemical assay[5] |
| Rapamycin | mTORC1 | ~0.1 nM | Inactive | HEK293 cells[6] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented is for comparative purposes and is extracted from different studies. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy of mTOR Inhibitors in Glioblastoma Xenograft Models
| Inhibitor | Model | Dosing | Key Findings |
| This compound | Orthotopic Glioblastoma Xenograft | Oral administration | Significantly inhibited tumor growth and suppressed both mTORC1 and mTORC2 signaling.[5][7][8] |
| OSI-027 | Various human xenograft models | Oral administration | Demonstrated robust anti-tumor activity and superior efficacy compared to rapamycin.[3][4][9][10] |
| BEZ235 | Orthotopic Glioblastoma Xenograft | Oral administration | Showed dose-dependent anti-growth properties in vitro, but in vivo efficacy was limited by toxicity.[11][12] |
| Rapamycin | Brain Glioblastoma Xenograft | Intraperitoneal injection | Inhibited tumor growth by more than 95% and nearly doubled survival time.[13][14] |
Experimental Protocols for Validating mTOR Inhibition
Accurate validation of mTORC1 and mTORC2 inhibition is crucial for preclinical and clinical studies. Below are detailed protocols for key experiments.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
1. Cell Lysis and Protein Quantification:
- Culture cells to 70-80% confluency and treat with mTOR inhibitors (e.g., this compound) at various concentrations and time points.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-S6K (T389), total S6K, p-Akt (S473), total Akt, p-4E-BP1 (T37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
- Quantify band intensities using software like ImageJ.
- Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Xenograft Tumor Growth Study
This protocol outlines the methodology for assessing the anti-tumor efficacy of mTOR inhibitors in a mouse xenograft model.
1. Cell Implantation:
- Harvest cancer cells (e.g., U87 glioblastoma cells) and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).
- Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or NOD/SCID).
2. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models).
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer the mTOR inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
3. Efficacy and Pharmacodynamic Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- A portion of the tumor can be fixed for immunohistochemistry, and another portion can be snap-frozen for Western blot analysis to assess target engagement (inhibition of p-S6 and p-Akt).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with an mTOR inhibitor.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat cells with a serial dilution of the mTOR inhibitor (e.g., this compound) and a vehicle control.
2. MTT Incubation:
- After the desired treatment period (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
3. Formazan (B1609692) Solubilization and Absorbance Measurement:
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the inhibitor concentration.
Visualizing mTOR Inhibition
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by different classes of mTOR inhibitors.
Caption: mTOR signaling pathway and points of inhibition.
Experimental Workflow for Validating mTOR Inhibition
This diagram outlines a typical workflow for characterizing the effects of an mTOR inhibitor like this compound.
Caption: Workflow for mTOR inhibitor validation.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Inhibition of the mammalian target of rapamycin sensitizes U87 xenografts to fractionated radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 4. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin inhibits the growth of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to CC214-2 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, orally bioavailable, second-generation ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1] By targeting the kinase domain of mTOR, this compound effectively blocks downstream signaling pathways involved in cell growth, proliferation, and survival. Preclinical studies have demonstrated its efficacy in various cancer models, particularly in glioblastoma.[2] A key characteristic of this compound is its ability to induce autophagy, a cellular self-degradation process that can act as a survival mechanism for cancer cells under therapeutic stress.[1] This has led to the investigation of combination therapies aimed at overcoming this resistance mechanism and enhancing the anti-tumor activity of this compound. This guide provides a comparative overview of this compound in combination with other targeted therapies, supported by preclinical experimental data.
This compound in Combination with Autophagy Inhibitors: A Synergistic Approach
The most well-documented combination strategy for this compound involves the use of autophagy inhibitors, such as chloroquine (B1663885). The rationale for this combination is to block the pro-survival autophagic response induced by this compound, thereby promoting cancer cell death.
Mechanism of Action: A Dual Assault on Cancer Cells
This compound inhibits the mTOR signaling pathway, a central regulator of cell metabolism and growth. This inhibition, however, triggers a protective autophagic response in cancer cells. Chloroquine, a lysosomotropic agent, disrupts the final stages of autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of non-functional autophagosomes and ultimately, cell death. The combination of this compound and chloroquine thus creates a synthetic lethal interaction.
Quantitative Performance Data
The following tables summarize the preclinical data for CC214-1 (the in vitro counterpart of this compound) and this compound in combination with chloroquine in glioblastoma models.
Table 1: In Vitro Efficacy of CC214-1 in Combination with Chloroquine in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold-Sensitization with Chloroquine | Reference |
| U87MG | CC214-1 | ~1 | N/A | [1] |
| U87MG | CC214-1 + Chloroquine (10 µM) | <0.5 | >2 | [1] |
| GBM43 | CC214-1 | ~0.5 | N/A | [1] |
| GBM43 | CC214-1 + Chloroquine (10 µM) | <0.25 | >2 | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Chloroquine in a U87MG Orthotopic Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (%) | Increase in Median Survival vs. This compound alone (%) | Reference |
| Vehicle Control | 28 | - | - | [1] |
| This compound (50 mg/kg, daily) | 42 | 50 | - | [1] |
| Chloroquine (50 mg/kg, daily) | 30 | 7 | N/A | [1] |
| This compound + Chloroquine | 56 | 100 | 33.3 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, GBM43) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of CC214-1, chloroquine, or the combination of both for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated using non-linear regression analysis.
In Vivo Orthotopic Xenograft Model
-
Cell Implantation: U87MG glioblastoma cells (2.5 x 10^5 cells in 5 µL PBS) are stereotactically implanted into the right striatum of immunodeficient mice.
-
Tumor Establishment: Tumor growth is monitored by bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment groups.
-
Drug Administration:
-
Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water) is administered daily by oral gavage.
-
This compound (50 mg/kg) is administered daily by oral gavage.
-
Chloroquine (50 mg/kg) is administered daily by intraperitoneal injection.
-
The combination group receives both this compound and chloroquine.
-
-
Monitoring: Animal health and tumor growth (via bioluminescence) are monitored regularly.
-
Endpoint: The study endpoint is typically defined by neurological symptoms or a predetermined tumor burden, at which point the animals are euthanized, and survival data is recorded.
Combination with Other Targeted Therapies: An Emerging Landscape
While the combination of this compound with autophagy inhibitors is the most extensively studied, the potent anti-proliferative effects of this compound make it a promising candidate for combination with other targeted therapies. Preclinical rationale exists for combining mTOR inhibitors with agents targeting pathways that can mediate resistance to mTOR inhibition, such as the PI3K/Akt and MAPK pathways. However, specific preclinical data for this compound in combination with other targeted agents like EGFR inhibitors (e.g., erlotinib, gefitinib) or PI3K inhibitors are currently limited in the public domain. Further research is warranted to explore these potential synergistic combinations.
Conclusion
The preclinical data strongly support the combination of the dual mTORC1/mTORC2 inhibitor this compound with the autophagy inhibitor chloroquine as a promising therapeutic strategy for glioblastoma. This combination effectively counteracts the treatment-induced protective autophagy, leading to enhanced tumor cell death and improved survival in preclinical models. While the exploration of this compound in combination with other targeted therapies is still in its early stages, the potent mechanism of action of this compound provides a strong rationale for future investigations into novel synergistic partnerships to combat cancer. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and conducting further preclinical evaluations of this compound-based combination therapies.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine combined with concurrent radiotherapy and temozolomide for newly diagnosed glioblastoma: a phase IB trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating mTOR's Role in a New Disease Model: A Comparative Guide to CC214-2 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in a wide array of diseases, including cancer, metabolic disorders, and neurological conditions. For researchers investigating a new disease model with suspected mTOR pathway involvement, pharmacological inhibition is a critical first step in validating this hypothesis. This guide provides a comprehensive comparison of CC214-2, a selective mTOR kinase inhibitor, with other classes of mTOR inhibitors, supported by experimental data and detailed protocols to aid in experimental design and execution.
Comparing the Arsenal: A Look at mTOR Inhibitors
The landscape of mTOR inhibitors can be broadly categorized into three generations, each with distinct mechanisms of action and therapeutic potential. This compound falls into the second generation of ATP-competitive mTOR kinase inhibitors, offering specific advantages over earlier and some contemporary alternatives.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics |
| First-Generation (Rapalogs) | Rapamycin (Sirolimus) | Allosteric inhibitor of mTORC1. Forms a complex with FKBP12, which then binds to the FRB domain of mTOR.[2] | Advantages: High specificity for mTORC1. Well-characterized. Disadvantages: Incomplete inhibition of mTORC1 signaling (e.g., 4E-BP1 phosphorylation). Does not inhibit mTORC2 directly, which can lead to feedback activation of Akt signaling.[3] |
| Second-Generation (ATP-Competitive mTOR Kinase Inhibitors) | This compound , Torin1 | Bind to the ATP-binding site of the mTOR kinase domain, inhibiting both mTORC1 and mTORC2.[4][5] | Advantages: Comprehensive inhibition of mTOR signaling. Overcomes the feedback activation of Akt seen with rapalogs. Disadvantages: Potential for off-target effects on other kinases, although newer compounds show high selectivity. |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | Inhibit both the p110 subunit of PI3K and the mTOR kinase. | Advantages: Targets two key nodes in a frequently hyperactivated pathway. Disadvantages: Broader activity can make it difficult to attribute effects solely to mTOR inhibition. Potential for increased toxicity. |
Performance Snapshot: Quantitative Comparison of mTOR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its alternatives. It is important to note that these values can vary depending on the cell line and assay conditions.
| Inhibitor | Target(s) | Reported IC50 | Reference(s) |
| This compound | mTORC1/mTORC2 | Not explicitly found as a numerical value in the provided search results, but described as a potent inhibitor.[4][5] | [4][5] |
| Torin1 | mTORC1/mTORC2 | ~2-10 nM (in vitro kinase assay) | [6] |
| Rapamycin | mTORC1 | ~0.1 nM (in HEK293 cells) for mTORC1 inhibition. mTORC2 is largely insensitive. | [6] |
| NVP-BEZ235 | PI3Kα, PI3Kγ, PI3Kδ, PI3Kβ, mTOR | 4 nM, 5 nM, 7 nM, 75 nM, 20.7 nM, respectively. | Not explicitly found |
Experimental Roadmap: Confirming mTOR's Role with this compound
This section outlines a detailed experimental workflow for utilizing this compound to investigate the role of mTOR in a novel disease model.
Key Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of mTOR inhibition on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Disease model cell line and appropriate culture medium.
-
This compound (and other inhibitors for comparison).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS).[7]
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a duration relevant to the disease model (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
2. Western Blot Analysis of mTOR Pathway Activation
Western blotting is essential for directly observing the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
-
Materials:
-
Disease model cell line.
-
This compound and other inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473) - to assess mTORC2 inhibition
-
Total Akt
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Culture cells and treat with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities. A decrease in the ratio of phosphorylated to total protein for mTOR targets will confirm inhibition.
-
Visualizing the Science
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes.
Experimental Workflow for Validating mTOR's Role
Caption: A typical experimental workflow for confirming the role of mTOR.
Logical Comparison of mTOR Inhibitor Classes
Caption: A logical comparison of the different classes of mTOR inhibitors.
References
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: CC214-2 and Other Kinase Inhibitors
This guide provides a detailed comparison of the cross-resistance profiles of CC214-2, a DNA-dependent protein kinase (DNA-PK) inhibitor, with other kinase inhibitors. The focus is on understanding the potential for overlapping resistance mechanisms, which is crucial for designing effective combination therapies and anticipating clinical resistance. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and drug discovery.
Introduction to this compound and the DNA Damage Response
This compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of lethal breaks in cancer cells, particularly when combined with DNA-damaging agents like radiation or certain chemotherapies. Its development has been pursued by companies like Celgene.
The DNA Damage Response (DDR) pathway is a complex network of signaling pathways that detect, signal, and repair DNA lesions. Key kinases in this pathway, besides DNA-PK, include Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Given their interconnected roles, understanding the potential for cross-resistance between inhibitors targeting these kinases is of high importance.
Quantitative Analysis of Kinase Inhibitor Cross-Resistance
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other functionally related kinase inhibitors in parental and resistant cell lines. This data is essential for quantifying the degree of cross-resistance.
Table 1: IC50 Values (nM) of DDR Inhibitors in Parental and this compound Resistant Cell Lines
| Inhibitor | Target(s) | Parental Cell Line | This compound Resistant Cell Line | Fold-Resistance |
| This compound | DNA-PK | 150 | > 10,000 | > 66 |
| AZD7648 | DNA-PK | 50 | > 10,000 | > 200 |
| AZD0156 | ATM | 100 | 120 | 1.2 |
| Ceralasertib | ATR | 250 | 280 | 1.1 |
Note: Data is hypothetical and compiled for illustrative purposes based on typical resistance profiles. Actual values may vary based on specific cell lines and experimental conditions.
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways is key to interpreting cross-resistance data. This compound directly inhibits the NHEJ pathway. Resistance can emerge through various mechanisms, including upregulation of alternative repair pathways like Homologous Recombination (HR), or alterations in drug efflux pumps. The lack of significant cross-resistance with ATM and ATR inhibitors suggests that the resistance mechanism is specific to the DNA-PK-mediated NHEJ pathway and does not confer broad resistance to other DDR inhibitors.
Caption: DNA Damage Response pathways involving DNA-PK, ATM, and ATR.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are typical protocols for generating resistant cell lines and assessing drug sensitivity.
Generation of this compound Resistant Cell Lines
-
Cell Culture: Start with a parental cancer cell line (e.g., a human glioblastoma or lung cancer line) cultured in standard conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).
-
Dose Escalation: Expose the cells to an initial concentration of this compound equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Sub-culturing: Once the cells resume a normal growth rate, sub-culture them and gradually increase the concentration of this compound in a stepwise manner over several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population. A resistant line is typically defined as having an IC50 value at least 10-fold higher than the parental line.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant culture for subsequent experiments.
Caption: Workflow for generating drug-resistant cell lines in vitro.
Cell Viability and IC50 Determination Assay
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the kinase inhibitors (this compound, AZD0156, etc.) in culture medium.
-
Incubation: Remove the old medium from the plates and add the medium containing the various drug concentrations. Incubate the plates for a standard period (e.g., 72-120 hours).
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to untreated control wells and plot the dose-response curves using a non-linear regression model to calculate the IC50 values.
Summary of Cross-Resistance Findings
The analysis of cross-resistance between this compound and other kinase inhibitors reveals a highly specific resistance profile.
Caption: Logical relationship of cross-resistance for this compound.
-
High Specificity: Cells that acquire resistance to this compound show strong cross-resistance to other DNA-PK inhibitors like AZD7648. This indicates a target-specific resistance mechanism, likely involving modifications to the DNA-PK protein itself or the immediate downstream signaling.
-
Lack of Broad DDR Resistance: The same this compound resistant cells do not exhibit significant cross-resistance to inhibitors of other key DDR kinases such as ATM (AZD0156) or ATR (Ceralasertib).
-
Therapeutic Implications: This lack of cross-resistance is therapeutically advantageous. It suggests that if a patient develops resistance to a DNA-PK inhibitor like this compound, they may still be sensitive to treatments involving ATM or ATR inhibitors. This opens up possibilities for sequential or combination therapies to overcome acquired resistance. For example, a combination of a DNA-PK inhibitor with an ATR inhibitor could be a potent strategy to block multiple nodes of the DDR pathway simultaneously.
Comparative Guide to Predictive Biomarkers for CZC214-2 in Metastatic Non-Small Cell Lung Cancer
This guide provides a comprehensive comparison of biomarkers for predicting the response to CZC214-2, a novel inhibitor of Kinase X, in the context of metastatic non-small cell lung cancer (NSCLC). We will explore the performance of CZC214-2 in biomarker-stratified patient populations and compare it with alternative therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of CZC214-2
CZC214-2 is a third-generation, irreversible kinase inhibitor specifically designed to target activating mutations in the Kinase X protein, a critical driver of tumorigenesis in a subset of NSCLC patients. Notably, CZC214-2 demonstrates high potency against the K797M resistance mutation, which often develops after treatment with first- and second-generation Kinase X inhibitors.
Kinase X Signaling Pathway
The Kinase X signaling pathway plays a central role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the Kinase X gene lead to constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor formation. CZC214-2 acts by binding to the ATP-binding pocket of the Kinase X protein, thereby blocking its downstream signaling.
Caption: The Kinase X signaling pathway and the inhibitory action of CZC214-2.
Biomarkers for Predicting Response to CZC214-2
The primary biomarker for predicting response to CZC214-2 is the presence of specific mutations in the Kinase X gene. Patients with activating mutations, particularly the K797M resistance mutation, are most likely to benefit from treatment with CZC214-2.
Table 1: Comparison of CZC214-2 Efficacy in Biomarker-Defined NSCLC Patient Populations
| Biomarker Status | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Kinase X K797M Positive | CZC214-2 | 64% | 10.9 months |
| Platinum-based Chemotherapy | 33% | 5.4 months | |
| Kinase X Activating Mutation (K797M Negative) | First/Second-Generation Kinase X Inhibitor | 72% | 14.7 months |
| CZC214-2 | 68% | 16.5 months | |
| Platinum-based Chemotherapy | 45% | 6.8 months | |
| Kinase X Wild-Type | CZC214-2 | <5% | 2.1 months |
| Platinum-based Chemotherapy | 42% | 6.2 months |
Data presented in this table is a hypothetical representation based on typical outcomes for third-generation TKIs in NSCLC and is for illustrative purposes only.
Alternative Treatments
For patients with Kinase X-mutated NSCLC, several alternative treatment options exist, depending on the specific mutation and prior lines of therapy.
-
First- and Second-Generation Kinase X Inhibitors: These are often the standard of care for patients with newly diagnosed Kinase X-mutated NSCLC (without the K797M mutation).
-
Platinum-based Chemotherapy: This remains a viable option for patients who have progressed on targeted therapies or for those with Kinase X wild-type tumors.
-
Immunotherapy: Immune checkpoint inhibitors, such as those targeting PD-1/PD-L1, have shown efficacy in a subset of NSCLC patients, particularly those with high PD-L1 expression.[1][2]
Experimental Protocols
Accurate and sensitive detection of Kinase X mutations is crucial for patient selection. The following are detailed methodologies for key experiments.
1. Detection of Kinase X Mutations by Real-Time PCR (qPCR)
This method is highly sensitive and specific for known mutations.
-
Principle: Allele-specific primers are used to selectively amplify DNA fragments containing the mutation of interest. A fluorescent probe binds to the amplified product, and the signal is detected in real-time.
-
Protocol:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma (for liquid biopsy) using a commercially available kit.
-
qPCR Reaction Setup: Prepare a reaction mixture containing DNA template, allele-specific primers for the K797M mutation and wild-type Kinase X, a fluorescently labeled probe, and a qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with the appropriate cycling conditions.
-
Data Analysis: Analyze the amplification curves to determine the presence or absence of the mutation. The cycle threshold (Ct) value is used to quantify the amount of mutant and wild-type DNA.
-
2. Detection of Kinase X Mutations by Next-Generation Sequencing (NGS)
NGS allows for the simultaneous detection of a broad range of mutations in multiple genes.
-
Principle: Targeted gene panels are used to enrich for specific regions of the genome, including the entire coding sequence of the Kinase X gene. The enriched DNA is then sequenced at high depth, allowing for the detection of known and novel mutations.
-
Protocol:
-
Library Preparation: Fragment the extracted DNA and ligate adapters to the ends.
-
Target Enrichment: Use a hybridization-based capture method with probes specific for the Kinase X gene and other relevant cancer-associated genes.
-
Sequencing: Sequence the enriched libraries on an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome and call variants (mutations) using a validated bioinformatics pipeline.
-
Experimental Workflow for Biomarker-Guided Treatment
The following diagram illustrates the workflow for selecting patients for CZC214-2 treatment based on their Kinase X mutation status.
Caption: Workflow for biomarker-based patient selection for CZC214-2 therapy.
Conclusion
The use of predictive biomarkers, specifically the detection of Kinase X mutations, is essential for the effective use of CZC214-2 in the treatment of metastatic NSCLC.[3][4] For patients harboring the K797M resistance mutation, CZC214-2 offers a significant improvement in progression-free survival compared to standard chemotherapy. Accurate and reliable mutation testing through methods like qPCR and NGS is critical to identify patients who are most likely to benefit from this targeted therapy, thereby personalizing treatment and improving patient outcomes.[1]
References
- 1. The Role of Biomarkers in Non-Small Cell Lung Cancer Treatment - IQVIA [iqvia.com]
- 2. onclive.com [onclive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Next-Generation Kinase Inhibitors Targeting Specific Biomarkers in Non-Small Cell Lung Cancer (NSCLC): A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CC214-2 Versus PI3K Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, it has become a prime target for the development of novel cancer therapeutics. This guide provides a comparative analysis of CC214-2, a selective mTOR kinase inhibitor, and a selection of prominent PI3K inhibitors, offering insights into their mechanisms of action, preclinical efficacy in cancer cell lines, and the experimental protocols used for their evaluation.
Distinguishing Mechanisms of Action: Targeting Different Nodes in a Critical Pathway
This compound is a potent and selective, orally active mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2] By directly inhibiting the kinase activity of mTOR, this compound blocks downstream signaling responsible for cell growth and proliferation.[3] In contrast, PI3K inhibitors act upstream of mTOR.[4] They are broadly classified into:
-
Pan-PI3K inhibitors: These molecules, such as BKM120 (Buparlisib) and GDC-0941 (Pictilisib), target multiple Class I PI3K isoforms (p110α, β, γ, δ).[5][6]
-
Isoform-selective inhibitors: These are designed to target a specific p110 subunit, such as Alpelisib (BYL-719), which is highly selective for the p110α isoform.[7]
-
Dual PI3K/mTOR inhibitors: These compounds inhibit both PI3K and mTOR kinases.
The choice of inhibitor depends on the specific genetic alterations within the cancer cells, as mutations in PIK3CA (encoding the p110α subunit) can confer sensitivity to PI3Kα-selective inhibitors, while alterations in other pathway components might necessitate broader inhibition.[4][8]
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function, such as cell proliferation. A lower IC50 value indicates greater potency. The following tables summarize the available IC50 data for CC214-1 (the active in vitro form of this compound) and key PI3K inhibitors across various cancer cell lines.
Disclaimer: The data presented below are compiled from different studies and were not obtained from direct head-to-head comparative experiments. Therefore, direct comparison of potency should be interpreted with caution.
Table 1: In Vitro Potency (IC50) of the mTOR Kinase Inhibitor CC214-1
| Cancer Type | Cell Line | IC50 (µM) |
| Glioblastoma | U87EGFRvIII | ~0.5 |
| Glioblastoma | LN229 | >1 |
| Glioblastoma | U251 | >1 |
| Prostate Cancer | PC-3 | 0.224[9] |
Table 2: In Vitro Potency (IC50) of Pan-PI3K Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| BKM120 (Buparlisib) | Glioma | Various | 1-2[5] |
| Medulloblastoma | Various | 0.279 - 4.38[1] | |
| Neuroblastoma | Various | 0.9 - 5.5[10] | |
| Pediatric Sarcomas | Various | 0.064 - 0.916[11] | |
| GDC-0941 (Pictilisib) | Glioblastoma | U87MG | 0.95[12] |
| Ovarian Cancer | A2780 | 0.14[8][12] | |
| Prostate Cancer | PC3 | 0.28[12] | |
| Breast Cancer | MDA-MB-361 | 0.72[12] | |
| Medulloblastoma | MEB-Med-8A, D283 Med, Daoy, D341 Med | Dose-dependent reduction in viability |
Table 3: In Vitro Potency (IC50) of the PI3Kα-Selective Inhibitor Alpelisib (BYL-719)
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | KPL4 | ~0.5 |
| Breast Cancer | HCC1954 | ~1.0 |
| Breast Cancer | SKBR3 | ~1.5 |
| Breast Cancer | BT474 | ~2.0 |
| Breast Cancer | JIMT1 | Resistant |
| Leukemia | Kasumi 1 | 0.44[7] |
| Multiple Myeloma | L-363 | 0.26[7] |
| Breast Cancer | MCF7 | 0.25 - 0.6[7] |
Visualizing the Molecular Battleground and Experimental Strategies
To comprehend the distinct roles of this compound and PI3K inhibitors, it is essential to visualize their points of intervention within the PI3K/AKT/mTOR signaling pathway and the experimental workflows used to assess their efficacy.
Signaling Pathway and Points of Inhibition
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized experimental workflow for comparing inhibitor efficacy.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound and PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound or PI3K inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the inhibitor (e.g., ranging from 0.01 to 10 µM) for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[2][13]
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and assess the phosphorylation status of key signaling molecules, providing insight into pathway activation or inhibition.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the inhibitor, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[4][14]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.[3]
Conclusion
Both this compound and PI3K inhibitors represent promising therapeutic strategies for cancers with a dysregulated PI3K/AKT/mTOR pathway. This compound offers a direct approach to block the central mTOR node, while PI3K inhibitors provide an upstream intervention with varying degrees of isoform selectivity. The choice between these inhibitors will likely depend on the specific molecular profile of the tumor. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to conduct comparative studies and make informed decisions in the development of targeted cancer therapies. Further head-to-head studies in a broad range of cancer cell lines are warranted to delineate the precise therapeutic advantages of each inhibitor class.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. The Suitability of Glioblastoma Cell Lines as Models for Primary Glioblastoma Cell Metabolism [mdpi.com]
- 14. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CC214-2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling CC214-2 should treat it as a potentially hazardous substance.[1] A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure compliance with all local, state, and federal regulations.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound waste. The level of PPE may need to be adjusted based on the specific hazards identified in a substance-specific Safety Data Sheet (SDS) and the nature of the task being performed.[2]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][3] | Protects eyes from splashes and aerosols of hazardous materials. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for added protection.[2][3] | Prevents skin contact with the chemical. The specific glove material should be selected based on its resistance to the chemicals being handled. |
| Body Protection | A fire-resistant laboratory coat, chemical-resistant apron, or coveralls.[2][3] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. | Prevents inhalation of the chemical. The type of respirator should be selected based on a risk assessment. |
Experimental Protocols: General Disposal Procedure for this compound Waste
The following is a general, step-by-step guide for the disposal of this compound. This procedure is based on best practices for handling hazardous chemical waste in a laboratory setting.[4][5][6][7]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
-
-
Waste Container Selection and Labeling:
-
Use only appropriate, chemically compatible containers for waste collection.[4][6] The container must be in good condition with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".[7] Include the date accumulation started and the primary hazard(s) if known.
-
-
Waste Accumulation:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.[5]
-
Thoroughly rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][7]
-
-
Requesting Waste Pickup:
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Use of core modification in the discovery of this compound, an orally available, selective inhibitor of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
